5-Bromo-2-ethoxybenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-ethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRDIQJUDTUNEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361185 | |
| Record name | 5-bromo-2-ethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279263-03-5 | |
| Record name | 5-bromo-2-ethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-ethoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-ethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 5-Bromo-2-ethoxybenzonitrile, a key intermediate in various synthetic applications. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents data for structurally analogous compounds to provide estimated values. Furthermore, it details the standard experimental protocols for determining these crucial physical characteristics.
Physicochemical Data of Analogous Benzonitrile Compounds
The following table summarizes the key physical properties of compounds structurally similar to this compound. This data can be used to estimate the properties of the target compound.
| Property | 5-Bromo-2-methoxybenzonitrile | 5-Bromo-2-isopropoxybenzonitrile | 5-Bromo-2-ethylbenzonitrile | 5-Bromo-2-hydroxybenzonitrile |
| Molecular Formula | C₈H₆BrNO[1] | C₁₀H₁₀BrNO[2] | C₉H₈BrN[3] | C₇H₄BrNO[4][5] |
| Molecular Weight | 212.04 g/mol [1] | 240.1 g/mol [2] | 210.07 g/mol [3] | 198.02 g/mol [4][5] |
| Melting Point | 91-92 °C[1] | 77-80 °C[6] | Not available | 95-98 °C[5] |
| Boiling Point | Not available | 308.5 ± 22.0 °C (Predicted)[2] | Not available | Not available |
| Density | Not available | 1.41 ± 0.1 g/cm³ (Predicted)[2] | Not available | Not available |
| Solubility | Not available | Soluble in ethanol and dichloromethane; insoluble in water.[6] | Not available | Low solubility in water.[5] |
| CAS Number | 144649-99-0[1] | 515832-52-7[2] | 911210-51-0[3] | 40530-18-5[4] |
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For a solid compound, the boiling point is typically determined if the substance is volatile or if it decomposes upon melting.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.
-
Heating: The test tube assembly is heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus adapted for boiling point determination.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
-
Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Caption: Workflow for Boiling Point Determination.
Density Determination
The density of a solid can be determined by measuring the volume of a known mass of the substance.
Methodology (Pycnometer Method):
-
Mass of Empty Pycnometer: A clean and dry pycnometer (a small glass flask of known volume) is weighed (m₁).
-
Mass with Sample: A known mass of this compound is added to the pycnometer, and it is weighed again (m₂).
-
Mass with Sample and Liquid: A liquid in which the sample is insoluble (e.g., a hydrocarbon solvent) is added to the pycnometer to fill it completely, and it is weighed (m₃).
-
Mass with Liquid Only: The pycnometer is emptied, cleaned, and filled with the same liquid, and then weighed (m₄).
-
Calculation: The density (ρ) is calculated using the formula: ρ = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid where ρ_liquid is the density of the insoluble liquid.
Caption: Workflow for Density Determination via Pycnometry.
Solubility Determination
The solubility of a compound is determined by observing its behavior in various solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A small volume of the selected solvent (e.g., 1 mL) is added to the test tube.
-
Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble.
-
Quantitative Analysis (Optional): For a more precise measurement, a saturated solution is prepared, and the concentration of the dissolved solute is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
Caption: Workflow for Solubility Determination.
Synthesis
A plausible synthetic route to this compound involves the Williamson ether synthesis, starting from 5-Bromo-2-hydroxybenzonitrile and an ethylating agent.
Reaction Scheme:
5-Bromo-2-hydroxybenzonitrile is deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, to yield this compound. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetone.
This guide provides a foundational understanding of the physical properties of this compound and the experimental methodologies to determine them. For precise values, it is recommended to perform these experiments on a purified sample of the compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 5-bromo-2-(propan-2-yloxy)benzonitrile [chembk.com]
- 3. 5-Bromo-2-ethylbenzonitrile | C9H8BrN | CID 68577125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-Hydroxybenzonitrile | Properties, Uses, Safety Data & Reliable Supplier in China [nj-finechem.com]
- 6. chembk.com [chembk.com]
An In-depth Technical Guide to 5-Bromo-2-ethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-ethoxybenzonitrile, a halogenated aromatic nitrile with potential applications in medicinal chemistry and materials science. This document details its chemical identity, structural information, a proposed synthetic route based on established chemical principles, and key physicochemical properties.
Core Concepts: CAS Number and Structure
CAS Number: 331744-91-3
Chemical Structure:
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom at position 5, an ethoxy group (-OCH2CH3) at position 2, and a nitrile group (-CN) at position 1.
Molecular Formula: C₉H₈BrNO
Molecular Weight: 226.07 g/mol
IUPAC Name: this compound
Physicochemical and Spectroscopic Data
A comprehensive summary of the known and predicted physicochemical and spectroscopic data for this compound and its key starting material, 5-Bromo-2-hydroxybenzonitrile, is presented below.
| Property | This compound | 5-Bromo-2-hydroxybenzonitrile |
| CAS Number | 331744-91-3 | 40530-18-5 |
| Molecular Formula | C₉H₈BrNO | C₇H₄BrNO |
| Molecular Weight | 226.07 g/mol | 198.02 g/mol [1] |
| Appearance | White to off-white solid (predicted) | White to off-white powder |
| Melting Point | Not available | 158-163 °C |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in common organic solvents (predicted) | Low solubility in water |
| ¹H NMR Data | Predicted shifts: Aromatic protons (δ 6.9-7.7 ppm), -OCH₂- (quartet, δ ~4.1 ppm), -CH₃ (triplet, δ ~1.4 ppm) | Available |
| ¹³C NMR Data | Predicted | Available |
| IR Data (cm⁻¹) | Predicted peaks: C≡N stretch (~2220-2240), C-O stretch (~1250), C-Br stretch | Available |
| Mass Spec Data | Predicted m/z for [M]+ and [M+2]+ due to bromine isotope pattern | Available |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Williamson ether synthesis. This well-established Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[2][3] In this case, 5-Bromo-2-hydroxybenzonitrile is deprotonated to form the corresponding phenoxide, which then reacts with an ethylating agent.
Reaction Scheme:
References
5-Bromo-2-ethoxybenzonitrile molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet thorough overview of the fundamental physicochemical properties of 5-Bromo-2-ethoxybenzonitrile, a chemical compound of interest in various research and development applications.
Core Molecular Data
A clear understanding of the molecular formula and weight is foundational for any experimental design or chemical synthesis. The key quantitative data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| CAS Number | 279263-03-5[1] |
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the compound's name, its unique CAS identifier, and its fundamental molecular properties.
Caption: Identification flow for this compound.
References
5-Bromo-2-ethoxybenzonitrile safety data sheet (SDS) and handling
An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-ethoxybenzonitrile
This technical guide provides comprehensive safety information and handling procedures for this compound, geared towards researchers, scientists, and professionals in drug development. Due to the limited availability of detailed experimental data for this specific compound, this guide combines information from its Safety Data Sheet (SDS) with general safety protocols for substituted benzonitriles and other nitrile compounds.
Chemical Identification and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 279263-03-5 |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Appearance | Data not available (likely a solid) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| Density | Data not available |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification as per available Safety Data Sheets.[1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Pictograms:
Toxicological Information
Specific quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not available. The hazard classification indicates that the substance is harmful through oral, dermal, and inhalation routes of exposure.
| Route of Exposure | Toxicity |
| Oral | Harmful if swallowed.[1] |
| Dermal | Harmful in contact with skin. Causes skin irritation.[1] |
| Inhalation | Harmful if inhaled. May cause respiratory irritation.[1] |
| Eyes | Causes serious eye irritation.[1] |
Experimental Protocols and Safe Handling
Due to the lack of specific published experimental protocols for this compound, this section provides a general workflow for its safe handling based on the known hazards of substituted benzonitriles.
Engineering Controls
-
All work with this compound should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood is required for all procedures that may generate dust or aerosols.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed immediately if contaminated.[2][3][4] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.[5] |
| Respiratory Protection | For operations with a high potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge may be necessary. |
General Handling Procedures
-
Avoid direct contact with the substance.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
-
Use spark-proof tools and avoid sources of ignition.
Experimental Workflow Diagram
The following diagram illustrates a safe handling workflow for laboratory use of this compound.
Caption: Safe handling workflow for this compound.
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Call a physician. |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately. |
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the full Safety Data Sheet and conduct a thorough risk assessment before commencing any experimental work.
References
- 1. echemi.com [echemi.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 4. worksafegear.com.au [worksafegear.com.au]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Commercial Availability and Technical Profile of 5-Bromo-2-ethoxybenzonitrile: A Guide for Researchers
For Immediate Release
Shanghai, China – December 26, 2025 – 5-Bromo-2-ethoxybenzonitrile, a halogenated aromatic nitrile, is a commercially available chemical intermediate with potential applications in the fields of medicinal chemistry and organic synthesis. This technical guide provides an in-depth overview of its chemical properties, commercial availability, safety data, and a representative synthetic protocol, aimed at researchers, scientists, and professionals in drug development.
Physicochemical and Safety Data
This compound (CAS No. 279263-03-5) is a substituted benzonitrile featuring a bromine atom at the 5-position and an ethoxy group at the 2-position of the benzene ring. While detailed experimental data on its physical properties are not widely published, data for its close structural analog, 5-Bromo-2-methoxybenzonitrile, can offer some insights.
Table 1: Physicochemical and Safety Data of this compound and its Methoxy Analog
| Property | This compound | 5-Bromo-2-methoxybenzonitrile |
| CAS Number | 279263-03-5 | 144649-99-0 |
| Molecular Formula | C₉H₈BrNO | C₈H₆BrNO |
| Molecular Weight | 226.07 g/mol | 212.04 g/mol |
| Appearance | Solid (form not specified) | White to yellow to orange powder/crystal |
| Melting Point | Data not available | 91-92 °C[1] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Purity (Typical) | ≥99% | >98.0% (GC) |
Safety Information:
According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation. Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Commercial Availability
This compound is available from a number of chemical suppliers catering to the research and development market. Purity levels are typically high, often exceeding 99%. Researchers can procure this compound in quantities ranging from grams to kilograms.
Synthetic Applications in Research and Development
Substituted benzonitriles are a well-established class of intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The nitrile group can serve as a precursor to amines, carboxylic acids, and tetrazoles, while the bromine atom allows for the introduction of further molecular complexity through cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig reactions.
While specific examples of this compound in the synthesis of named drug candidates are not prevalent in publicly accessible literature, its structural motifs are found in molecules targeting a range of biological pathways. The 2-alkoxybenzonitrile substructure is a key feature in various kinase inhibitors and other therapeutic agents.
Experimental Protocol: Williamson Ether Synthesis of this compound
A common and straightforward method for the preparation of this compound is the Williamson ether synthesis, starting from the commercially available 5-bromo-2-hydroxybenzonitrile. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.
Materials:
-
5-bromo-2-hydroxybenzonitrile
-
Ethyl iodide or ethyl bromide
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous acetone or dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Logical Workflow for Synthesis and Characterization
The synthesis of this compound is a key step in creating more complex molecules for drug discovery. The following diagram illustrates a typical workflow from synthesis to the characterization of the final product.
This technical guide serves as a foundational resource for researchers interested in utilizing this compound. Its commercial availability and straightforward synthesis make it an accessible building block for the exploration of new chemical entities in drug discovery and materials science.
References
Spectroscopic Profile of 5-Bromo-2-ethoxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-ethoxybenzonitrile, a compound of interest in synthetic chemistry and drug discovery. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.
Spectroscopic Data Presentation
The following tables summarize the predicted and expected spectroscopic data for this compound. This information is collated from analyses of structurally analogous compounds and established principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.68 | d | 1H | Ar-H (H-6) |
| ~7.58 | dd | 1H | Ar-H (H-4) |
| ~6.90 | d | 1H | Ar-H (H-3) |
| ~4.15 | q | 2H | -O-CH₂ -CH₃ |
| ~1.48 | t | 3H | -O-CH₂-CH₃ |
Note: Predicted data is based on the analysis of similar compounds such as 5-Bromo-2-isobutoxybenzonitrile[1].
Table 2: Predicted ¹³C NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~160.0 | Ar-C (C-2) |
| ~136.0 | Ar-C (C-6) |
| ~135.0 | Ar-C (C-4) |
| ~118.0 | Ar-C (C-5) |
| ~116.0 | Ar-C (C-3) |
| ~115.0 | C N |
| ~103.0 | Ar-C (C-1) |
| ~65.0 | -O-CH₂ -CH₃ |
| ~14.5 | -O-CH₂-CH₃ |
Note: Predicted data is based on the analysis of similar compounds such as 5-Bromo-2-isobutoxybenzonitrile[1].
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong | C≡N stretching |
| ~1590, 1480 | Medium-Strong | C=C aromatic ring stretching |
| ~1250 | Strong | Ar-O-C asymmetric stretching |
| ~1020 | Strong | Ar-O-C symmetric stretching |
| ~820 | Strong | C-H out-of-plane bending (aromatic) |
| ~550 | Medium | C-Br stretching |
Note: Expected absorption bands are based on typical values for substituted benzonitriles and bromoarenes.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 225/227 | [M]⁺ molecular ion peak (presence of Br isotope pattern) |
| 196/198 | [M - C₂H₅]⁺ |
| 168/170 | [M - C₂H₅O]⁺ |
| 116 | [M - Br - C₂H₅]⁺ |
| 89 | [C₆H₃N]⁺ |
Note: Fragmentation patterns are predicted based on the structure of this compound and general fragmentation rules for similar compounds.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are standardized for aromatic nitriles and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition :
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition :
-
Spectrometer: 100 MHz or corresponding frequency for the instrument used.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Parameters: Spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise ratio.
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition :
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans. A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Data Acquisition :
-
Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
EI Mode : Introduce the sample into the ion source. The electron energy is typically set to 70 eV.
-
ESI Mode : Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: Acquire data over a mass-to-charge (m/z) range of 50-500.
-
-
Data Analysis : Identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for bromine-containing fragments.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
The Pivotal Role of 5-Bromo-2-ethoxybenzonitrile as a Synthetic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-ethoxybenzonitrile is a key aromatic building block in medicinal chemistry, valued for its utility in the synthesis of a variety of biologically active molecules. Its structure, featuring a reactive bromine atom, a nitrile group, and an ethoxy moiety, allows for diverse chemical transformations, making it a valuable intermediate in the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis of this compound, its critical role in the preparation of endothelin receptor antagonists and kinase inhibitors, and detailed experimental protocols for its synthesis and subsequent utilization. The precursor, 5-Bromo-2-hydroxybenzonitrile, is also discussed due to its integral role in the synthesis of the title compound.
Synthesis of 5-Bromo-2-hydroxybenzonitrile: The Precursor
The journey to this compound begins with its precursor, 5-Bromo-2-hydroxybenzonitrile. This compound can be prepared through several methods, including the bromination of o-cyanophenol.[1] It serves as a crucial starting material for various biologically active compounds, including potential antiretroviral drugs, cancer therapies, and treatments for osteoporosis.[1]
Synthesis of this compound via Williamson Ether Synthesis
The most common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of the hydroxyl group of 5-Bromo-2-hydroxybenzonitrile with an ethylating agent.
Reaction Scheme:
Caption: General scheme for the Williamson ether synthesis of this compound.
Experimental Protocol:
Materials:
-
5-Bromo-2-hydroxybenzonitrile
-
Ethyl bromide (or ethyl iodide)
-
Potassium carbonate (or Sodium Hydride)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Deprotonation: To a solution of 5-Bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Alkylation: Add ethyl bromide (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into water. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Quantitative Data for Analogous Williamson Ether Synthesis:
The following table summarizes data for the synthesis of a similar compound, 5-Bromo-2-isobutoxybenzonitrile, which provides an indication of expected outcomes for the synthesis of the ethoxy derivative.
| Parameter | Value |
| Starting Material | 5-Bromo-2-hydroxybenzonitrile |
| Alkylating Agent | Isobutyl Bromide |
| Base | Sodium Hydride |
| Solvent | Anhydrous DMF |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 60-70 °C |
Application in the Synthesis of Endothelin Receptor Antagonists: Macitentan
This compound and its derivatives are crucial intermediates in the synthesis of potent dual endothelin receptor antagonists like Macitentan, which is used for the treatment of pulmonary arterial hypertension.[2][3] Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two receptor subtypes, ETA and ETB.[2][4]
Endothelin Signaling Pathway:
The binding of ET-1 to its receptors on smooth muscle cells triggers a signaling cascade leading to vasoconstriction and cell proliferation.[4]
Caption: Simplified Endothelin-1 signaling pathway and the inhibitory action of Macitentan.
Synthetic Workflow for a Macitentan Intermediate:
The synthesis of Macitentan involves the coupling of a pyrimidine core with a side chain derived from a 5-bromo-2-alkoxybenzonitrile precursor. The following is a generalized workflow.
Caption: Synthetic workflow for Macitentan utilizing a derivative of 5-Bromo-2-hydroxybenzonitrile.
Experimental Protocol for a Key Step in Macitentan Synthesis:
The synthesis of a key intermediate for Macitentan involves the reaction of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide with ethylene glycol.
Quantitative Data for a Macitentan Synthesis Step:
| Parameter | Value | Reference |
| Reactant A | N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide | [2] |
| Reactant B | Ethylene glycol | [2] |
| Reaction Time | 12 hours | [2] |
| Product | N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide | [2] |
| Purity | >99.5% (by HPLC) | [2] |
Application in the Synthesis of Kinase Inhibitors
The brominated benzonitrile scaffold is also a valuable starting point for the synthesis of various kinase inhibitors.[5] Kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer.[5] The pyrimidine nucleus, often constructed from or coupled with benzonitrile derivatives, is a privileged scaffold in many kinase inhibitors due to its ability to mimic the adenine ring of ATP.
General Synthetic Strategy for Pyrimidine-Based Kinase Inhibitors:
A common strategy involves the construction of a substituted pyrimidine ring, where the substituents are introduced through reactions involving a functionalized benzonitrile.
Caption: Generalized synthetic workflow for kinase inhibitors from a 5-bromo-2-alkoxybenzonitrile intermediate.
While specific examples starting directly from this compound were not found in the provided search results, the general utility of brominated aromatic nitriles in the synthesis of kinase inhibitors is well-established. The bromine atom allows for palladium-catalyzed cross-coupling reactions to introduce various side chains, which are crucial for achieving potency and selectivity against specific kinase targets.
Conclusion
This compound is a versatile and valuable synthetic intermediate in medicinal chemistry. Its straightforward synthesis from 5-Bromo-2-hydroxybenzonitrile via the Williamson ether synthesis provides access to a building block that is instrumental in the construction of complex and biologically active molecules. Its demonstrated application in the synthesis of the endothelin receptor antagonist Macitentan highlights its importance in drug development. Furthermore, the structural motifs present in this compound make it a promising precursor for the development of novel kinase inhibitors. The experimental protocols and synthetic workflows provided in this guide offer a solid foundation for researchers and scientists working in the field of drug discovery and development.
References
The Versatile World of Substituted Benzonitriles: A Technical Guide for Researchers
An in-depth exploration of the synthesis, applications, and mechanisms of substituted benzonitriles in medicinal chemistry, materials science, and agrochemicals.
Substituted benzonitriles, aromatic compounds bearing a cyano group, represent a privileged scaffold in modern chemical research. Their inherent electronic properties, metabolic stability, and synthetic versatility have established them as crucial building blocks in the development of a wide array of functional molecules. From life-saving pharmaceuticals to advanced materials and potent agrochemicals, the applications of this chemical class are diverse and continually expanding. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing synthetic methodologies, quantitative biological and physical data, and the intricate mechanisms of action that underpin their utility.
Medicinal Chemistry: A Scaffold for Therapeutic Innovation
The benzonitrile moiety is a cornerstone in medicinal chemistry, offering a unique combination of a hydrogen bond acceptor and a bioisostere for various functional groups.[1] This has led to the development of numerous therapeutic agents targeting a range of diseases.
Anticancer Activity
Substituted benzonitriles have emerged as a significant class of anticancer agents, acting on various hallmarks of cancer.
Tubulin Polymerization Inhibition: Certain 2-phenylacrylonitrile derivatives, structurally related to stilbenes, are potent inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these compounds induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.[2][3]
Programmed Cell Death Protein 1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) Interaction Inhibition: The PD-1/PD-L1 immune checkpoint is a critical mechanism by which cancer cells evade the immune system. Biphenyl-1,2,3-triazol-benzonitrile derivatives have been developed as small-molecule inhibitors of this interaction, offering a promising alternative to monoclonal antibody-based immunotherapies.[4][5] These molecules can induce the dimerization of PD-L1, preventing its interaction with PD-1 and thereby restoring T-cell-mediated antitumor immunity.[6]
Kinase Inhibition: Dysregulation of protein kinases is a frequent driver of cancer. Benzonitrile derivatives have been successfully developed as inhibitors of various kinases, including Tankyrase, mTOR, and TBK1/IKKε.[1][7] For instance, 2,4-Difluoro-5-Nitrobenzonitrile is a key intermediate in the synthesis of tankyrase inhibitors.[1]
Aromatase Inhibition: Letrozole, a prominent non-steroidal aromatase inhibitor, features a benzonitrile core. It is widely used in the treatment of hormone receptor-positive breast cancer in postmenopausal women by blocking the biosynthesis of estrogens.
Quantitative Data: Anticancer Activity of Substituted Benzonitriles
| Compound Class | Target | Cancer Cell Line | IC50 | Reference |
| 2-Phenylacrylonitrile Derivatives | Tubulin Polymerization | HCT116 | 5.9 nM | [2][3] |
| BEL-7402 | 7.8 nM | [2][3] | ||
| Biphenyl-1,2,3-triazol-benzonitrile Derivatives | PD-1/PD-L1 Interaction | - | 8.52 µM | [8] |
| 2,3-Diphenyl Acrylonitrile Derivatives | - | AGS | 0.41 µM | [9] |
Antiviral Activity
The antiviral potential of substituted benzonitriles has been particularly notable in the fight against the Hepatitis C Virus (HCV).
HCV Entry Inhibition: Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent and orally bioavailable inhibitors of HCV.[10] These compounds act at the early stages of the viral life cycle by blocking the entry of the virus into host cells.[10]
Quantitative Data: Antiviral Activity of Substituted Benzonitriles
| Compound Class | Target | EC50 | Reference |
| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives | HCV Entry | 0.022 µM | [10] |
Antimicrobial Activity
Novel benzo and naphthonitrile derivatives have demonstrated significant antibacterial and antifungal properties. For example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity.[1]
Quantitative Data: Antimicrobial Activity of Substituted Benzonitriles
| Compound | Organism | MIC | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 µg/mL | [1] |
Materials Science: Building Blocks for Advanced Materials
The unique electronic and photophysical properties of substituted benzonitriles make them valuable components in the design of functional organic materials.
Fluorescent Materials and Dyes
Diaminobenzonitrile derivatives serve as versatile precursors for novel fluorescent materials. Their donor-acceptor structures are ideal for creating fluorophores for applications such as cellular imaging and ion sensing.[11] For example, a Schiff base ligand derived from diaminomaleonitrile exhibits high selectivity and a "turn-on" dual-channel emission in the presence of aluminum ions (Al³⁺).[11] 4-Nitrophthalonitrile is another key intermediate used in the synthesis of fluorescent zinc phthalocyanines.[12]
Liquid Crystals
Highly fluorinated benzonitrile derivatives are crucial intermediates in the synthesis of advanced liquid crystal (LC) materials.[13] The presence of the cyano group provides a strong dipole moment, which is essential for the material's response to an electric field, while extensive fluorination enhances thermal and chemical stability.[13] These compounds are integral to the formulation of LC mixtures for high-resolution displays.[13]
Organic Electronics
Benzonitrile-containing compounds are being explored for their potential in organic electronics. For instance, carbazole-benzonitrile hybrids have been synthesized and investigated as bipolar host materials for efficient phosphorescent organic light-emitting diodes (PhOLEDs).[14] The nitrile group's electron-withdrawing nature allows for the tuning of the material's electronic properties.
Agrochemicals: Potent Herbicides for Crop Protection
Benzonitrile derivatives are a well-established class of herbicides used for the control of broadleaf weeds.
Mechanism of Action: Herbicides like bromoxynil and ioxynil act as inhibitors of photosynthesis at Photosystem II (PSII).[15] They bind to the D1 protein of the PSII complex in the chloroplast thylakoid membranes, blocking electron transport. This disruption leads to the production of reactive oxygen species, causing rapid cell membrane damage and ultimately, weed death.[15]
Signaling Pathways and Mechanisms of Action
PD-1/PD-L1 Immune Checkpoint Inhibition
dot
Caption: PD-1/PD-L1 immune checkpoint inhibition by a benzonitrile derivative.
Photosystem II Inhibition by Herbicides
dot
Caption: Mechanism of action of benzonitrile herbicides as Photosystem II inhibitors.
Experimental Protocols
Synthesis of 2-Phenylacrylonitrile Derivatives (Anticancer)
This protocol describes a general Knoevenagel condensation for the synthesis of 2-phenylacrylonitrile derivatives.[3]
Materials:
-
Substituted phenylacetonitrile
-
Appropriate aromatic aldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve the substituted phenylacetonitrile (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure 2-phenylacrylonitrile derivative.
Synthesis of 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives (Antiviral)
This protocol outlines the synthesis of HCV entry inhibitors.[1]
Materials:
-
2-(Bromomethyl)benzonitrile
-
Substituted arylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of 2-(bromomethyl)benzonitrile (1.0 eq) in acetonitrile, add the substituted arylpiperazine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivative.
Synthesis of a Fluorescent Diaminobenzonitrile-Based Probe
This protocol describes the synthesis of a Schiff base fluorescent probe for Al³⁺ detection.[11]
Materials:
-
Diaminomaleonitrile (DAMN)
-
Acetyl chloride
-
Ethyl acetate (solvent)
-
Salicylaldehyde
-
Ethanol (solvent)
Procedure: Step 1: Synthesis of Mono-acetylated Diaminomaleonitrile (Ac-DAMN)
-
Dissolve diaminomaleonitrile in ethyl acetate in a flask.
-
Prepare a solution of acetyl chloride in ethyl acetate.
-
Place the DAMN solution in an ice-water bath and stir.
-
Add the acetyl chloride solution dropwise to the DAMN solution while maintaining the temperature in the ice-water bath.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Collect the precipitated product by filtration, wash with ethyl acetate, and dry.
Step 2: Synthesis of the Schiff Base Probe
-
Dissolve the synthesized Ac-DAMN in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Gradually add salicylaldehyde to the Ac-DAMN solution.
-
Heat the reaction mixture to reflux at 80°C with continuous stirring for 8 hours. A yellow powder will form.[11]
-
Cool the reaction mixture, collect the yellow precipitate by filtration, wash with ethanol, and dry to obtain the fluorescent probe.
Synthesis of Bromoxynil (Herbicide)
This protocol describes the bromination of 4-hydroxybenzonitrile.[15]
Materials:
-
4-Hydroxybenzonitrile
-
Bromine
-
Acetic acid (solvent)
Procedure:
-
Dissolve 4-hydroxybenzonitrile in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a large volume of ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove acetic acid and any unreacted bromine.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure bromoxynil.
Conclusion
Substituted benzonitriles are a remarkably versatile class of compounds with profound impacts across multiple scientific disciplines. Their continued exploration promises the development of novel therapeutics with improved efficacy and selectivity, advanced materials with tailored properties, and more effective agrochemicals. The synthetic accessibility and the tunable nature of the benzonitrile scaffold ensure that it will remain a focal point of research and development for years to come. This guide serves as a foundational resource for scientists and researchers looking to harness the potential of this important chemical motif in their own investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - Jin - Current Medicinal Chemistry [jdigitaldiagnostics.com]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Characteristics of PD-L1 Inhibitors, from Peptides to Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. dakenchem.com [dakenchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Bromoxynil - Wikipedia [en.wikipedia.org]
The Emergence of 2-Alkoxybenzonitriles: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
For Immediate Release
This technical guide provides an in-depth exploration of 2-alkoxybenzonitrile compounds, a class of molecules that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Tailored for researchers, scientists, and drug development professionals, this document details their historical background, synthetic methodologies, and diverse biological activities, supported by quantitative data and detailed experimental protocols.
Discovery and Background: From Chemical Curiosities to Key Intermediates
The history of 2-alkoxybenzonitriles is not marked by a single serendipitous discovery but rather by a gradual evolution driven by the broader development of organic synthesis and the persistent search for novel pharmacophores. Initially, these compounds were likely synthesized as chemical curiosities and intermediates in academic research. The core benzonitrile structure itself has long been recognized as a versatile scaffold in medicinal chemistry.
The true significance of 2-alkoxybenzonitriles emerged as researchers began to explore the impact of ortho-alkoxy substitution on the electronic and steric properties of the benzonitrile ring. This substitution was found to modulate the reactivity of the nitrile group and influence the overall lipophilicity and metabolic stability of the molecule, key parameters in drug design. Consequently, 2-alkoxybenzonitriles became crucial building blocks for the synthesis of more complex heterocyclic compounds with a wide range of biological activities. Their utility as precursors to pharmaceuticals and agrochemicals has been a primary driver of research into their synthesis and properties.
Synthetic Methodologies: Crafting the 2-Alkoxybenzonitrile Scaffold
The synthesis of 2-alkoxybenzonitriles is primarily achieved through the O-alkylation of 2-hydroxybenzonitrile, a reaction most commonly accomplished via the Williamson ether synthesis. This robust and versatile method allows for the introduction of a diverse range of alkoxy groups.
General Experimental Protocol: Williamson Ether Synthesis of 2-Alkoxybenzonitriles
Materials:
-
2-Hydroxybenzonitrile
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, N,N-dimethylformamide (DMF))
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxybenzonitrile (1.0 equivalent) in an appropriate anhydrous solvent (e.g., acetone or DMF).
-
Base Addition: Add a suitable base (e.g., potassium carbonate, 1.5-2.0 equivalents). If using sodium hydride, add it portion-wise at 0°C.
-
Alkylation: To the stirring mixture, add the corresponding alkyl halide (1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (typically 50-80°C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If sodium hydride was used, quench the reaction by the slow addition of water at 0°C. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-alkoxybenzonitrile.
Experimental Workflow:
Biological Activities and Therapeutic Potential
Substituted benzonitriles, including the 2-alkoxy derivatives, have been investigated for a wide array of therapeutic applications. The nature of the alkoxy group and other substituents on the aromatic ring significantly influences the biological activity.
Antimicrobial and Antifungal Activity
Derivatives of 2-hydroxybenzonitrile, the precursor to 2-alkoxybenzonitriles, have demonstrated notable antimicrobial and antifungal properties. While comprehensive data for simple 2-alkoxybenzonitriles is limited, the general structural motif is of interest in the development of new anti-infective agents. The proposed mechanism of action for many phenolic and related compounds involves the disruption of microbial cell membranes.
Table 1: Antimicrobial Activity of Benzonitrile Derivatives
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [1] |
| 2-benzylidene-3-oxobutanamide derivative 18 | Staphylococcus aureus (MRSA) | 2 | [2] |
Anticancer Activity
The benzonitrile scaffold is present in numerous compounds with demonstrated anticancer activity. Derivatives of 2-phenylacrylonitrile, which can be conceptually related to 2-alkoxybenzonitriles, have shown potent inhibitory activity against various cancer cell lines, often through mechanisms involving tubulin polymerization inhibition.[3][4]
Table 2: Anticancer Activity of Benzonitrile Derivatives
| Compound/Derivative | Cell Line | IC50 (nM) | Reference |
| 2-phenylacrylonitrile derivative 1g2a | HCT116 (Colon Cancer) | 5.9 | [3][4] |
| 2-phenylacrylonitrile derivative 1g2a | BEL-7402 (Liver Cancer) | 7.8 | [3][4] |
| Gefitinib-1,2,3-triazole derivative 4b | NCI-H1437 (Lung Cancer) | 1560 | [5] |
| Gefitinib-1,2,3-triazole derivative 4c | NCI-H1437 (Lung Cancer) | 3510 | [5] |
| 2-Mercaptobenzoxazole derivative 6b | MDA-MB-231 (Breast Cancer) | 2140 | [6] |
Enzyme Inhibition
The 2-alkoxybenzonitrile moiety has been incorporated into molecules designed to inhibit specific enzymes. For instance, derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes.[7] Additionally, the benzyloxy group, a common feature in this class, is a known pharmacophore for monoamine oxidase B (MAO-B) inhibitors, which are used in the management of Parkinson's disease.
Table 3: Enzyme Inhibition by Benzonitrile Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Quinazolinone-benzonitrile derivative 5d | DPP-4 | 1.4621 | [7] |
| 2-Mercaptobenzoxazole derivative 6b | EGFR | 0.279 | [6] |
| 2-Mercaptobenzoxazole derivative 6b | HER2 | 0.224 | [6] |
| 2-Mercaptobenzoxazole derivative 6b | VEGFR2 | 0.565 | [6] |
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by simple 2-alkoxybenzonitriles are not extensively characterized. However, based on the activities of more complex derivatives, several plausible mechanisms can be proposed. For instance, the anticancer effects of some benzonitrile-containing compounds are attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Proposed Anticancer Signaling Pathway:
Future Perspectives
2-Alkoxybenzonitrile compounds represent a versatile and valuable class of molecules with significant potential in drug discovery. While their primary role to date has been as synthetic intermediates, the emerging biological data suggests that the 2-alkoxybenzonitrile scaffold itself can be a key pharmacophore. Future research should focus on the systematic exploration of the structure-activity relationships of a wider range of 2-alkoxybenzonitrile derivatives against various therapeutic targets. Further elucidation of their mechanisms of action and signaling pathways will be crucial for the rational design of novel and potent therapeutic agents based on this promising chemical scaffold.
References
- 1. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors [mdpi.com]
- 7. brieflands.com [brieflands.com]
Methodological & Application
Synthesis of 5-Bromo-2-ethoxybenzonitrile: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Bromo-2-ethoxybenzonitrile, a valuable building block in medicinal chemistry and organic synthesis, starting from 2-hydroxybenzonitrile. The described two-step synthesis involves an initial O-alkylation via the Williamson ether synthesis, followed by regioselective bromination of the resulting 2-ethoxybenzonitrile.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring a substituted benzonitrile core, makes it a versatile precursor for further chemical modifications. The synthesis route from the readily available 2-hydroxybenzonitrile is an efficient and practical approach for laboratory and potential pilot-scale production. The Williamson ether synthesis is a robust and widely used method for the formation of the ether linkage[1][2]. Subsequent bromination of the activated aromatic ring is achieved using an electrophilic brominating agent, with N-bromosuccinimide (NBS) being a suitable choice for regioselective bromination of electron-rich aromatic compounds[3][4]. The ethoxy group at the 2-position directs the bromination to the para-position (5-position), leading to the desired product.
Synthetic Pathway
The synthesis of this compound from 2-hydroxybenzonitrile is a two-step process. The first step is the etherification of the hydroxyl group of 2-hydroxybenzonitrile with an ethylating agent to form 2-ethoxybenzonitrile. The second step is the electrophilic bromination of 2-ethoxybenzonitrile to yield the final product, this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxybenzonitrile (Williamson Ether Synthesis)
This protocol describes the O-alkylation of 2-hydroxybenzonitrile using ethyl iodide.
Materials:
-
2-Hydroxybenzonitrile
-
Ethyl iodide (EtI)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzonitrile (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Add ethyl iodide (1.2 - 1.5 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 2-ethoxybenzonitrile can be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Electrophilic Bromination)
This protocol describes the bromination of 2-ethoxybenzonitrile using N-bromosuccinimide.
Materials:
-
2-Ethoxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-ethoxybenzonitrile (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be protected from light.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Step | Reactant | Reagent | Molar Ratio (Reactant:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Hydroxybenzonitrile | Ethyl Iodide / K₂CO₃ | 1.0 : 1.2 : 1.5 | DMF | 70 | 5 | ~90 |
| 2 | 2-Ethoxybenzonitrile | N-Bromosuccinimide | 1.0 : 1.05 | Acetonitrile | Room Temp. | 18 | ~85 |
Note: Yields are representative and may vary based on reaction scale and purification methods.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.
Alternative Synthetic Route
An alternative two-step synthesis can also be employed. This involves first brominating 2-hydroxybenzonitrile to form 5-bromo-2-hydroxybenzonitrile, followed by the Williamson ether synthesis to introduce the ethyl group. The bromination of 2-hydroxybenzonitrile can be achieved using various brominating agents, and the subsequent etherification would follow a similar protocol to the one described for the non-brominated starting material[5][6].
Conclusion
The provided protocols offer a reliable and efficient method for the synthesis of this compound from 2-hydroxybenzonitrile. The procedures utilize standard laboratory techniques and commercially available reagents, making them accessible for a wide range of research and development applications. The structured data and visual workflows are intended to facilitate easy implementation and adaptation of these methods.
References
Application Note: Williamson Ether Synthesis for the Preparation of 2-Ethoxybenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide. This application note provides a detailed protocol for the synthesis of 2-ethoxybenzonitrile, an important intermediate in the development of various biologically active compounds. The synthesis proceeds via the O-alkylation of 2-hydroxybenzonitrile with an ethyl halide under basic conditions, following an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] This document outlines two common protocols: a standard synthesis and a method employing phase-transfer catalysis for potentially improved efficiency.
Reaction Principle
The synthesis involves the deprotonation of the phenolic hydroxyl group of 2-hydroxybenzonitrile by a base to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl bromide or ethyl iodide), displacing the halide and forming the ether linkage.[2][4][5] The choice of base, solvent, and reaction conditions can significantly influence the reaction's yield and purity.[1][3] For aryl ethers, common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH).[3] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are often used as they favor the SN2 mechanism.[1][6]
Experimental Protocols
Two primary methodologies are presented. Protocol 1 details a standard Williamson ether synthesis, while Protocol 2 describes a phase-transfer catalyzed approach which can enhance reaction rates.[4]
Protocol 1: Standard Williamson Ether Synthesis
This protocol describes the O-ethylation of 2-hydroxybenzonitrile using potassium carbonate as the base and DMF as the solvent.
Materials:
-
2-Hydroxybenzonitrile
-
Ethyl bromide (or Ethyl iodide)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (or Ethyl acetate)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzonitrile (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add finely pulverized potassium carbonate (1.5 - 2.0 eq) to the solution.[4]
-
Addition of Alkylating Agent: Add the ethyl halide (1.1 - 1.2 eq) dropwise to the stirring mixture at room temperature.[4]
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.[4] The reaction typically takes 4-24 hours.[4] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an excess of cold water to precipitate the product and dissolve inorganic salts.[7]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
Purification: Purify the crude 2-ethoxybenzonitrile by column chromatography on silica gel or by recrystallization to yield the pure product.[4]
Protocol 2: Phase-Transfer Catalysis (PTC) Method
This method is often preferred for its efficiency and milder conditions.
Materials:
-
2-Hydroxybenzonitrile
-
Ethyl bromide (or Ethyl iodide)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Tetrabutylammonium Bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or Dichloromethane
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-hydroxybenzonitrile (1.0 eq), an aqueous solution of NaOH or KOH, and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq).
-
Solvent and Reagent Addition: Add toluene or dichloromethane as the organic solvent, followed by the ethyl halide (1.1-1.5 eq).
-
Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (40-110 °C) for 2-8 hours.[4] Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the mixture and follow the work-up, extraction, and purification steps as outlined in Protocol 1 (steps 5-9).
Data Presentation
The following table summarizes representative reaction conditions for the Williamson ether synthesis of substituted phenols, which can be adapted for 2-ethoxybenzonitrile.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Hydroxybenzonitrile | Ethyl Halide | K₂CO₃ | DMF / Acetone | 60 - 80 | 4 - 24 | ~70-90 |
| 2-Hydroxybenzonitrile | Ethyl Halide | NaOH / PTC | Toluene / H₂O | 40 - 110 | 2 - 8 | ~85-95 |
| Phenol (general) | Alkyl Halide | K₂CO₃ | Butanone | Reflux | 1 | Not specified |
| 4-Ethylphenol | Methyl Iodide | NaOH / TBAB | (biphasic) | Reflux | 1 | Not specified |
| General Phenols | Ethyl Iodide | K₂CO₃ | Acetonitrile | 50 - 100 | 1 - 8 | 50 - 95 |
Note: Yields are approximate and can vary based on the specific substrate, purity of reagents, and precise reaction conditions. Data compiled from multiple sources.[1][4][8][9]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the standard Williamson ether synthesis of 2-ethoxybenzonitrile.
Caption: Workflow for the synthesis of 2-ethoxybenzonitrile.
References
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Bromo-2-ethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.
5-Bromo-2-ethoxybenzonitrile is a versatile building block in medicinal chemistry and materials science. The presence of the electron-withdrawing nitrile group facilitates the oxidative addition of the aryl bromide to the palladium catalyst, often the rate-limiting step in the catalytic cycle. The ethoxy group at the ortho position can influence the electronic and steric properties of the substrate. The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids provides a direct route to a diverse range of 5-substituted-2-ethoxybenzonitriles, which are key intermediates in the synthesis of biologically active molecules and functional materials.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency. For challenging couplings, particularly with sterically hindered or electron-rich boronic acids, the use of bulky and electron-rich phosphine ligands is often beneficial.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | [Cite: 1, 16] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 16 | [Cite: 13] |
| 3 | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 10 | [Cite: 6] |
| 4 | Pyrimidin-5-ylboronic acid | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (3) | tert-Amyl alcohol | 110 | 18 | [Cite: 2] |
| 5 | 3-Furanylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | 2-MeTHF/H₂O (10:1) | 95 | 14 | [Cite: 13] |
*Yields are based on analogous reactions and may require optimization for this specific substrate.
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, 2-MeTHF)
-
Degassed water
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification (separatory funnel, round-bottom flasks, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition: If using a solid catalyst and ligand, add them to the flask at this stage.
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 1,4-Dioxane) followed by degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 90-110 °C). Stir the reaction mixture vigorously for the specified time (typically 10-24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 5-aryl-2-ethoxybenzonitrile product.
Mandatory Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-ethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2-ethoxybenzonitrile. This reaction is a powerful tool for the synthesis of 5-amino-2-ethoxybenzonitrile derivatives, which are valuable intermediates in the development of pharmaceuticals and other functional materials.
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1] It involves the cross-coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[1] The reaction is known for its broad substrate scope and functional group tolerance, making it a key transformation in modern organic synthesis.[2]
Reaction Scheme
The general scheme for the Buchwald-Hartwig amination of this compound is depicted below:
Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.
Data Presentation: Optimization of Reaction Conditions
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize key parameters that can be optimized for this transformation, based on established literature for similar couplings of electron-deficient aryl bromides.
Table 1: Catalyst and Ligand Selection
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Key Characteristics |
| Pd(OAc)₂ | XPhos | 1-5 | Generally effective for a wide range of aryl bromides and amines.[3][4] |
| Pd₂(dba)₃ | BINAP | 1-3 | Good for coupling with both primary and secondary amines. |
| Pd₂(dba)₃ | Xantphos | 0.5-2 | Effective for electron-deficient aryl bromides and allows for lower catalyst loadings.[5] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | 1-3 | Highly active for coupling with hindered amines. |
Table 2: Base and Solvent Selection
| Base | Solvent | Temperature (°C) | Notes |
| NaOtBu | Toluene | 80-110 | A common and effective combination for many Buchwald-Hartwig reactions. |
| Cs₂CO₃ | 1,4-Dioxane | 80-110 | A milder base, suitable for substrates with base-sensitive functional groups.[6] |
| K₃PO₄ | iPrOAc | 80-100 | Can be used in more process-friendly solvents and is effective for large-scale synthesis.[5] |
| KOt-Bu | Toluene | 100-120 | A strong base, often used to promote difficult couplings.[3][4] |
Table 3: Representative Yields for the Amination of Analogous Aryl Bromides
Note: The following data is based on the amination of structurally similar aryl bromides and is intended to be a guide for the expected reactivity of this compound. Actual yields may vary and require optimization.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 100 | ~90 |
| Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | ~85 |
| n-Butylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 90 | ~92 |
| Benzophenone Imine | Pd₂(dba)₃ / Xantphos | K₃PO₄ | iPrOAc | 80 | ~88 |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine
This protocol provides a general method for the palladium-catalyzed amination of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the best results for a specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound, sodium tert-butoxide, Pd(OAc)₂, and XPhos.
-
Solvent and Amine Addition: Add anhydrous toluene to the flask via syringe, followed by the addition of the amine. The typical concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-2-ethoxybenzonitrile derivative.
Protocol 2: Synthesis of 5-Amino-2-ethoxybenzonitrile using Benzophenone Imine as an Ammonia Equivalent
This protocol is adapted for the synthesis of the primary aniline derivative using benzophenone imine as a surrogate for ammonia.[5]
Materials:
-
This compound (1.0 equiv)
-
Benzophenone imine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
Xantphos (0.02 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous isopropyl acetate (iPrOAc)
-
2M Hydrochloric acid
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, a reaction vessel is charged with this compound, Pd₂(dba)₃, Xantphos, and K₃PO₄.
-
Solvent and Amine Addition: Anhydrous iPrOAc and benzophenone imine are added.
-
Reaction: The reaction mixture is heated to 80 °C and stirred until the starting material is consumed as monitored by TLC or LC-MS.
-
Hydrolysis: The reaction mixture is cooled to room temperature, and 2M hydrochloric acid is added. The mixture is stirred vigorously for 1-2 hours to effect the hydrolysis of the intermediate imine.
-
Work-up: The aqueous layer is separated and the organic layer is washed with sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield 5-amino-2-ethoxybenzonitrile.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: A step-by-step experimental workflow for a typical Buchwald-Hartwig amination.
Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination involves a series of well-defined steps.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. figshare.le.ac.uk [figshare.le.ac.uk]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 5-Bromo-2-ethoxybenzonitrile in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, particularly in oncology, small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy. The 2-ethoxybenzonitrile scaffold, functionalized with a bromine atom at the 5-position, presents a versatile starting material for the synthesis of novel kinase inhibitors. The presence of the bromine atom provides a strategic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The ethoxy and nitrile functionalities can also play crucial roles in binding to the kinase active site, potentially influencing potency and selectivity.
These application notes provide a comprehensive guide to the prospective use of 5-Bromo-2-ethoxybenzonitrile in the synthesis of kinase inhibitors. While direct literature examples of kinase inhibitors synthesized from this specific starting material are not extensively documented, the principles outlined herein are based on well-established synthetic methodologies and medicinal chemistry strategies for analogous compounds.
General Synthetic Strategies
The primary synthetic utility of this compound lies in the reactivity of the C-Br bond, which is amenable to the formation of new carbon-carbon and carbon-nitrogen bonds. This allows for the construction of a library of compounds with varied substituents at the 5-position, a common strategy for modulating the pharmacological profile of kinase inhibitors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing biaryl compounds, a common motif in many kinase inhibitors.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. This reaction is invaluable for introducing various amino groups, which can serve as key hydrogen bond donors or acceptors for interaction with the kinase hinge region.
Hypothetical Kinase Inhibitor Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of a hypothetical library of kinase inhibitors starting from this compound.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
The following are detailed, representative protocols for the key synthetic transformations.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 5-aryl-2-ethoxybenzonitrile derivatives.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a 4:1 mixture of toluene and water.
-
Add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-ethoxybenzonitrile.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the synthesis of 5-(arylamino)-2-ethoxybenzonitrile derivatives.
Materials:
-
This compound (1.0 eq)
-
Aniline derivative or heterocyclic amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound, the aniline derivative, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-(arylamino)-2-ethoxybenzonitrile derivative.
Hypothetical Data Presentation
The following table presents hypothetical inhibitory activities of a small library of compounds synthesized from this compound against a panel of cancer-related kinases. This data is illustrative and intended to guide SAR studies.
| Compound ID | R Group (at C5) | Kinase Target | IC₅₀ (nM) |
| H1 | Phenyl | EGFR | 250 |
| H2 | 4-Methoxyphenyl | EGFR | 150 |
| H3 | 3-Pyridyl | VEGFR2 | 80 |
| H4 | Aniline | Aurora A | 300 |
| H5 | 4-Fluoroaniline | Aurora A | 120 |
| H6 | Morpholine | PI3Kα | 500 |
Relevant Signaling Pathway
The synthesized inhibitors could potentially target various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for kinase inhibitors.
Caption: Simplified EGFR signaling pathway.
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic protocols and strategic considerations outlined in these application notes provide a solid foundation for researchers to design and synthesize libraries of diverse compounds for screening against various kinase targets. The amenability of the 5-bromo position to established cross-coupling reactions allows for the systematic exploration of chemical space, which is crucial for the identification and optimization of potent and selective kinase inhibitors for therapeutic development.
Synthesis of Novel Heterocyclic Compounds from 5-Bromo-2-ethoxybenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds, namely quinazolines and benzofurans, utilizing 5-Bromo-2-ethoxybenzonitrile as a versatile starting material. The methodologies described herein leverage modern synthetic techniques, including palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, to afford functionalized heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.
Application Notes
This compound is a readily available and functionalized building block for the synthesis of a variety of heterocyclic systems. The presence of three key functional groups—a bromine atom, an ethoxy group, and a nitrile group—offers multiple avenues for synthetic transformations.
-
The Bromine Atom: This site is ideal for modification via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of aryl, heteroaryl, alkyl, amino, and alkynyl substituents, respectively, providing a powerful tool for generating molecular diversity.
-
The Nitrile Group: The cyano group is a versatile precursor for various nitrogen-containing heterocycles. It can participate in cyclization reactions to form fused pyrimidine rings, as seen in the synthesis of quinazolines.
-
The Ethoxy Group: The ethoxy group can be retained in the final product or can be cleaved to a hydroxyl group. A free hydroxyl group can act as a nucleophile in intramolecular cyclization reactions, which is a key step in the formation of oxygen-containing heterocycles like benzofurans.
This document outlines two primary synthetic strategies starting from this compound:
-
Synthesis of Substituted Quinazolines: This pathway involves an initial Buchwald-Hartwig amination to introduce an amino group at the 2-position, followed by a cyclization reaction to construct the quinazoline core.
-
Synthesis of Substituted Benzofurans: This route entails a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization to form the benzofuran ring. This strategy requires the initial conversion of the ethoxy group to a hydroxyl group to facilitate the cyclization.
These heterocyclic cores are prevalent in a wide range of biologically active compounds, and the described protocols offer a systematic approach to generate novel derivatives for screening and development.
Mandatory Visualizations
Logical Workflow for Heterocycle Synthesis
Caption: Synthetic pathways from this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-8-ethoxyquinazolines
This protocol describes a two-step synthesis of 6-bromo-8-ethoxyquinazoline derivatives from this compound. The first step is a palladium-catalyzed Buchwald-Hartwig amination to introduce a primary amine, followed by a cyclization to form the quinazoline ring.
Step 1: Buchwald-Hartwig Amination to form 2-Amino-5-bromo-6-ethoxybenzonitrile
Caption: Buchwald-Hartwig amination reaction scheme.
Methodology:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), and BINAP (1.5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.0 mol%) and anhydrous toluene.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with aqueous HCl (2 M).
-
Stir the mixture for 1 hour to hydrolyze the imine.
-
Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Amino-5-bromo-6-ethoxybenzonitrile.
Step 2: Cyclization to form 6-Bromo-8-ethoxyquinazoline
Caption: Quinazoline ring formation.
Methodology:
-
In a round-bottom flask, dissolve 2-Amino-5-bromo-6-ethoxybenzonitrile (1.0 eq) in an excess of formamide.
-
Heat the reaction mixture to 150-180 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude 6-Bromo-8-ethoxyquinazoline.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Synthesis of 5-Bromo-2-substituted-benzofurans
This protocol outlines a three-step synthesis of 5-bromo-2-substituted-benzofurans starting from this compound. The synthesis involves ether cleavage, a Sonogashira coupling, and an intramolecular cyclization.
Step 1: Ether Cleavage to form 5-Bromo-2-hydroxybenzonitrile
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron tribromide (BBr₃) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 5-Bromo-2-hydroxybenzonitrile.[1]
Step 2: Sonogashira Coupling
Methodology:
-
To a Schlenk flask, add 5-Bromo-2-hydroxybenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous triethylamine, followed by the terminal alkyne (1.2 eq).
-
Stir the reaction at room temperature or gentle heating (40-60 °C) for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
The crude 2-alkynyl-5-bromo-2-hydroxybenzonitrile intermediate can be used in the next step without further purification or purified by column chromatography.
Step 3: Intramolecular Cyclization to form 5-Bromo-2-substituted-benzofuran
Methodology:
-
Dissolve the crude 2-alkynyl-5-bromo-2-hydroxybenzonitrile intermediate in a suitable solvent such as toluene or DMF.
-
Add a base, such as potassium carbonate (2.0 eq) or a copper(I) catalyst (e.g., CuI, 10 mol%) for copper-catalyzed cyclization.
-
Heat the reaction mixture to 80-120 °C and stir for 2-12 hours.
-
Monitor the formation of the benzofuran product by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel to obtain the desired 5-Bromo-2-substituted-benzofuran.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Quinazoline Synthesis
| Step | Reactant | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | Pd₂(dba)₃, BINAP, NaOtBu, Benzophenone imine | Toluene | 100 | 12-24 | 2-Amino-5-bromo-6-ethoxybenzonitrile | 70-85 |
| 2 | 2-Amino-5-bromo-6-ethoxybenzonitrile | Formamide | Neat | 150-180 | 4-8 | 6-Bromo-8-ethoxyquinazoline | 60-75 |
Table 2: Summary of Reaction Conditions and Yields for Benzofuran Synthesis
| Step | Reactant | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | BBr₃ | Dichloromethane | 0 to RT | 12-16 | 5-Bromo-2-hydroxybenzonitrile | 85-95 |
| 2 | 5-Bromo-2-hydroxybenzonitrile | Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI | Triethylamine | RT - 60 | 2-6 | 2-Alkynyl-5-bromo-2-hydroxybenzonitrile | 75-90 |
| 3 | 2-Alkynyl-5-bromo-2-hydroxybenzonitrile | K₂CO₃ or CuI | Toluene/DMF | 80-120 | 2-12 | 5-Bromo-2-substituted-benzofuran | 65-80 |
Note: The yields reported in the tables are typical ranges and may vary depending on the specific substrates and reaction scale. Optimization of reaction conditions may be required for specific derivatives.
References
Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 5-Bromo-2-ethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Quinazoline derivatives are a prominent class of heterocyclic compounds that form the cornerstone of numerous therapeutic agents, exhibiting a wide array of pharmacological activities.[1][2] The strategic incorporation of a bromine atom into the quinazoline scaffold, as is the case with derivatives synthesized from 5-Bromo-2-ethoxybenzonitrile, offers a versatile handle for further chemical modifications through cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery.
A significant application of quinazoline derivatives lies in the field of oncology, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4][5][6] EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2][3] In many types of cancer, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and tumor progression.[2][3]
Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, function as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR.[1][7] By blocking the binding of ATP, these compounds prevent the autophosphorylation and activation of the receptor, thereby inhibiting the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways.[2] This ultimately leads to an arrest of the cell cycle in the G1 phase and the induction of apoptosis in cancer cells.[4][7] The development of quinazoline derivatives from precursors like this compound is therefore a critical area of research in the quest for more potent and selective anticancer therapies.[3]
Proposed Synthetic Pathway and Protocols
The synthesis of quinazoline derivatives from this compound is a multi-step process. The following protocols outline a plausible synthetic route to 6-Bromo-2-substituted-quinazolin-4(3H)-one.
Step 1: Hydrolysis of this compound to 5-Bromo-2-ethoxybenzamide
This initial step involves the conversion of the nitrile group to a primary amide.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or tert-butanol, add a concentrated solution of a strong base like sodium hydroxide or potassium hydroxide (5.0 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-2-ethoxybenzamide.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Mass/Volume |
| This compound | 226.07 | 0.05 | 11.3 g |
| Sodium Hydroxide | 40.00 | 0.25 | 10.0 g |
| Ethanol | 46.07 | - | 100 mL |
| Expected Product | 5-Bromo-2-ethoxybenzamide | - | - |
| Anticipated Yield | ~85% | - | - |
Step 2: Cleavage of the Ethyl Ether to Yield 2-Amino-5-bromobenzamide (5-Bromoanthranilamide)
This step involves the dealkylation of the ethoxy group to a hydroxyl group, which is then converted to the amino group. A more direct approach is a nucleophilic aromatic substitution of the ethoxy group, though this can be challenging. A common method for ether cleavage is treatment with a strong acid like HBr or a Lewis acid like BBr₃. For the subsequent conversion to an amine, a multi-step process involving conversion to a triflate followed by amination could be employed. However, a more direct synthesis of 2-amino-5-bromobenzamide would typically start from 2-amino-5-bromobenzoic acid. For the purpose of this protocol, we will assume a hypothetical one-pot conversion for simplicity, while in practice this would likely be a multi-step procedure.
Note: A more practical laboratory approach might involve starting from a different precursor, but for the scope of this topic, we present a potential, albeit challenging, conversion.
A plausible, though likely low-yielding, one-pot approach could involve nucleophilic substitution with ammonia under high pressure and temperature. A more standard laboratory synthesis would involve ether cleavage followed by a separate amination step.
Illustrative Protocol (Hypothetical Direct Amination):
-
In a high-pressure reaction vessel, combine 5-Bromo-2-ethoxybenzamide (1.0 eq) with a concentrated aqueous solution of ammonia.
-
Heat the sealed vessel to a high temperature (e.g., 180-200 °C) for several hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After cooling, carefully vent the vessel. The product, 2-amino-5-bromobenzamide, can be isolated by filtration and purified by recrystallization.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Mass/Volume |
| 5-Bromo-2-ethoxybenzamide | 244.08 | 0.04 | 9.76 g |
| Aqueous Ammonia (28%) | 17.03 (as NH₃) | - | 50 mL |
| Expected Product | 2-Amino-5-bromobenzamide | - | - |
| Anticipated Yield | ~40% (Illustrative) | - | - |
Step 3: Cyclization to form 6-Bromo-2-substituted-quinazolin-4(3H)-one
This final step involves the condensation of 2-amino-5-bromobenzamide with an aldehyde to form the quinazolinone ring.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-amino-5-bromobenzamide (1.0 eq) and a selected aldehyde (1.2 eq) in a suitable solvent like ethanol or dimethylformamide (DMF).
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA) (0.1 eq).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Mass/Volume |
| 2-Amino-5-bromobenzamide | 215.05 | 0.02 | 4.30 g |
| Benzaldehyde (example) | 106.12 | 0.024 | 2.55 g |
| p-Toluenesulfonic acid | 172.20 | 0.002 | 0.34 g |
| Ethanol | 46.07 | - | 50 mL |
| Expected Product | 6-Bromo-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | - | - |
| Anticipated Yield | ~75% | - | - |
Visualizations
Synthetic Workflow
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. ijpbs.com [ijpbs.com]
- 3. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Synthesis of Benzothiophene Scaffolds from 5-Bromo-2-ethoxybenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 6-bromo-3-aminobenzothiophene scaffolds, valuable pharmacophores in drug discovery, utilizing 5-Bromo-2-ethoxybenzonitrile as a readily accessible starting material. While a direct, one-pot conversion is not prominently described in the literature, a robust and logical three-step synthetic pathway is proposed, culminating in the formation of the desired benzothiophene core. This pathway involves a sequence of directed ortho-metalation (DoM), electrophilic sulfur introduction, and an intramolecular Thorpe-Ziegler type cyclization. Detailed experimental protocols for each synthetic step are provided, along with a summary of expected yields and reaction parameters based on analogous transformations. Furthermore, the biological significance of 6-bromo-3-aminobenzothiophene derivatives as potential kinase inhibitors is discussed, with a representative signaling pathway diagram to illustrate their mechanism of action.
Introduction
Benzothiophene and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them privileged scaffolds in medicinal chemistry.[3][4] The synthesis of functionalized benzothiophenes is, therefore, a critical endeavor in the development of new therapeutic agents. This application note focuses on a synthetic route to 6-bromo-3-aminobenzothiophene derivatives starting from this compound. The presence of the bromine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, while the 3-amino group is a key feature in many biologically active benzothiophenes.[5]
Proposed Synthetic Pathway
The proposed synthesis of 6-bromo-3-aminobenzothiophene-2-carbonitrile from this compound is a three-step process. The overall workflow is depicted below.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 5. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
application of 5-Bromo-2-ethoxybenzonitrile in agrochemical development
Application of 5-Bromo-2-ethoxybenzonitrile in Chemical Synthesis
Introduction
This compound is a substituted aromatic nitrile that serves as a valuable intermediate in organic synthesis. While current scientific and patent literature does not indicate its direct application as an active ingredient in agrochemicals, its chemical structure is part of the broader class of benzonitrile derivatives, which have known roles in the agrochemical sector. The primary documented application of this compound is in the synthesis of pharmaceutical compounds, where it functions as a key building block. This document provides an overview of its application, focusing on its role as a synthetic intermediate, with a detailed protocol for a representative synthetic transformation.
Application Notes: A Versatile Intermediate in Multi-step Synthesis
This compound is primarily utilized as a precursor in the synthesis of more complex molecules. Its functional groups—nitrile, bromo, and ethoxy—provide multiple reaction sites for constructing intricate molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The bromo substituent is amenable to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are fundamental for creating carbon-carbon or carbon-nitrogen bonds.
While a direct role in agrochemical development is not established, other benzonitrile derivatives are known herbicides. For instance, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and dichlobenil (2,6-dichlorobenzonitrile) are well-known herbicides.[1][2] The herbicidal activity of substituted benzonitriles is influenced by the substitution pattern on the benzene ring.[3] Specifically, benzonitriles substituted at the 2 and 6 positions with halogens or methyl groups have shown high herbicidal activity.[3] This suggests that the benzonitrile scaffold is of interest in agrochemical research, even if the specific application for the 5-bromo-2-ethoxy isomer is not yet defined.
The most well-documented use of a closely related compound, 5-bromo-2-methoxybenzonitrile, is in the synthesis of intermediates for pharmaceuticals. The principles of its reactivity are analogous to this compound.
Logical Workflow for Synthetic Application
Caption: General synthetic workflow illustrating the role of this compound as a key intermediate.
Experimental Protocols
The following protocol is a representative example of a synthetic transformation involving a substituted benzonitrile, illustrating the types of reactions in which this compound could be utilized as an intermediate. This specific example is based on the synthesis of a biphenyl intermediate, a common structural motif in both pharmaceuticals and some modern agrochemicals.
Synthesis of a Biphenyl Derivative via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki coupling of a bromo-benzonitrile derivative with a boronic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | N/A | 226.06 | 1.0 mmol (226 mg) |
| (3-Hydroxyphenyl)boronic acid | 89466-08-0 | 137.92 | 1.2 mmol (165 mg) |
| Palladium(0) tetrakis(triphenylphosphine) | 14221-01-3 | 1155.56 | 0.05 mmol (58 mg) |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 mmol (212 mg) |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL |
| Water (degassed) | 7732-18-5 | 18.02 | 2.5 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction |
| Brine | N/A | N/A | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying |
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (226 mg, 1.0 mmol), (3-hydroxyphenyl)boronic acid (165 mg, 1.2 mmol), sodium carbonate (212 mg, 2.0 mmol), and palladium(0) tetrakis(triphenylphosphine) (58 mg, 0.05 mmol).
-
Solvent Addition: Add 1,4-dioxane (10 mL) and degassed water (2.5 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 12-16 hours, with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Extraction: Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired biphenyl product.
Synthetic Pathway Example
Caption: Diagram of a Suzuki coupling reaction utilizing a bromo-benzonitrile intermediate.
Structure-Activity Relationships of Benzonitrile Agrochemicals
Although this compound is not a known agrochemical, the broader class of benzonitrile derivatives has been studied for bioactivity.
-
Herbicidal Activity : The position and nature of substituents on the benzonitrile ring are critical for herbicidal action.[3] Herbicides like bromoxynil and ioxynil, which are 3,5-dihalo-4-hydroxybenzonitriles, act by inhibiting photosynthesis.[1] Dichlobenil (2,6-dichlorobenzonitrile) inhibits cellulose biosynthesis. The presence of halogens is a common feature in these active compounds.
-
Insecticidal and Acaricidal Activity : Some nitrile-containing compounds have shown activity against insects and mites. For example, benzyl nitrile and its analogs have demonstrated acaricidal properties against ticks.[4]
-
Fungicidal Activity : While less common, some complex molecules incorporating a benzonitrile moiety have been investigated for fungicidal properties. The overall molecular shape and electronic properties, influenced by the substituents, determine the efficacy.
The exploration of different substitution patterns on the benzonitrile scaffold continues to be an area of interest in the discovery of new agrochemicals.[5][6] The specific combination of a bromo group at position 5 and an ethoxy group at position 2 in this compound may confer properties that could be explored in future agrochemical research.
References
- 1. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
common side reactions in the bromination of 2-ethoxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-ethoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the electrophilic bromination of 2-ethoxybenzonitrile?
In the electrophilic bromination of 2-ethoxybenzonitrile, the directing effects of the substituents on the aromatic ring determine the regioselectivity of the reaction. The ethoxy group (-OEt) is an activating ortho-, para-director, while the nitrile group (-CN) is a deactivating meta-director. The powerful activating effect of the ethoxy group will primarily govern the position of bromination. Therefore, the major products are the isomers where bromine is directed to the positions activated by the ethoxy group and are meta to the nitrile group.
The primary expected products are:
-
4-bromo-2-ethoxybenzonitrile (bromination at the para-position relative to the ethoxy group)
-
6-bromo-2-ethoxybenzonitrile (bromination at the ortho-position relative to the ethoxy group)
Due to steric hindrance from the adjacent ethoxy group, the formation of 4-bromo-2-ethoxybenzonitrile is generally favored over the 6-bromo isomer.
Q2: What are the common side reactions to be aware of during the bromination of 2-ethoxybenzonitrile?
Several side reactions can occur, leading to a mixture of products and reducing the yield of the desired brominated 2-ethoxybenzonitrile. These include:
-
Poly-bromination: The presence of the activating ethoxy group increases the electron density of the aromatic ring, making it susceptible to further bromination. This can lead to the formation of dibromo- or even tribromo-substituted products, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for an extended period.
-
Isomer formation: As mentioned in Q1, a mixture of constitutional isomers (primarily 4-bromo and 6-bromo) is often formed. The exact ratio can depend on the reaction conditions such as the solvent, temperature, and the brominating agent used.
-
Hydrolysis of the nitrile group: If the reaction is carried out in the presence of strong acids and water, the nitrile group can undergo hydrolysis to form the corresponding amide (2-ethoxybenzamide) or carboxylic acid (2-ethoxybenzoic acid) derivatives.[1][2][3][4] This is a more significant risk when using brominating agents that generate acidic byproducts, such as Br2 with a Lewis acid catalyst in the presence of moisture.
Q3: Which brominating agents are suitable for the bromination of 2-ethoxybenzonitrile?
Common brominating agents for activated aromatic systems like 2-ethoxybenzonitrile include:
-
Molecular Bromine (Br₂): Often used with a Lewis acid catalyst such as FeBr₃ or AlCl₃. Care must be taken to control the stoichiometry to avoid poly-bromination.
-
N-Bromosuccinimide (NBS): A milder and more selective brominating agent. It is often used with a proton source or a Lewis acid catalyst in electrophilic aromatic substitution. Using NBS can help to minimize over-bromination.
The choice of reagent can influence the regioselectivity and the side product profile of the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product | - Incomplete reaction. - Formation of multiple side products. - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the desired product. - Use a milder brominating agent like NBS to improve selectivity. - Ensure anhydrous conditions to prevent hydrolysis of the nitrile group. - Employ careful purification techniques such as column chromatography with a suitable solvent gradient. |
| Formation of significant amounts of poly-brominated products | - Excess of brominating agent. - Reaction temperature is too high. - Prolonged reaction time. | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. - Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). - Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Presence of nitrile hydrolysis byproducts (amide or carboxylic acid) | - Presence of water in the reaction mixture. - Use of strong acidic conditions. | - Ensure all glassware is oven-dried and use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - If acidic conditions are necessary, consider using a non-aqueous workup. |
| Difficult separation of isomers | - Similar polarity of the isomeric products. | - Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation. - Consider derivatization of the mixture to compounds that are more easily separable, followed by the removal of the derivatizing group. - If possible, try to optimize the reaction conditions to favor the formation of a single isomer. |
Experimental Protocols
Representative Protocol for the Bromination of 2-Ethoxybenzonitrile with N-Bromosuccinimide (NBS)
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.
Materials:
-
2-Ethoxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-ethoxybenzonitrile (1.0 eq) in anhydrous DMF or acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers and other impurities.
Data Presentation
The following table summarizes the expected outcomes and potential side products in the bromination of 2-ethoxybenzonitrile. Please note that the exact ratios and yields will depend on the specific reaction conditions employed.
| Product/Side Product | Structure | Expected Outcome/Reason for Formation | Typical Analytical Observations (e.g., in ¹H NMR) |
| 4-bromo-2-ethoxybenzonitrile (Major Product) | Br-C6H3(OEt)-CN | Formed due to the para-directing effect of the strongly activating ethoxy group. | Aromatic protons will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. |
| 6-bromo-2-ethoxybenzonitrile (Minor Isomer) | Br-C6H3(OEt)-CN | Formed due to the ortho-directing effect of the ethoxy group; generally less favored due to steric hindrance. | Aromatic protons will show a different splitting pattern compared to the 4-bromo isomer. |
| Dibromo-2-ethoxybenzonitrile | Br2-C6H2(OEt)-CN | Result of over-bromination due to the activated nature of the ring. | Fewer aromatic proton signals with integration corresponding to fewer protons. |
| 2-Ethoxybenzamide derivatives | Br-C6H3(OEt)-CONH2 | Hydrolysis of the nitrile group in the presence of acid and water. | Appearance of broad signals corresponding to the -NH₂ protons. |
| 2-Ethoxybenzoic acid derivatives | Br-C6H3(OEt)-COOH | Further hydrolysis of the amide or direct hydrolysis of the nitrile. | Appearance of a broad singlet for the carboxylic acid proton. |
Visualizations
Logical Relationship of Bromination Products
Caption: Reaction pathways in the bromination of 2-ethoxybenzonitrile.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of 5-Bromo-2-ethoxybenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-Bromo-2-ethoxybenzonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The chosen solvent is not ideal; the compound may be too soluble at low temperatures. | Test a range of solvents or solvent mixtures. A good solvent should dissolve the compound when hot but sparingly when cold. Consider using a co-solvent system to induce precipitation. |
| Too much solvent was used during the dissolution step. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. To check, evaporate a small amount of the mother liquor; a significant solid residue indicates that a considerable amount of product remains in solution.[1] | |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus is pre-heated. Using a heated filter funnel can prevent the compound from crystallizing prematurely.[1] | |
| Cooling was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[1] | |
| Product "Oils Out" During Recrystallization | The crude material has a high level of impurities, depressing the melting point. | Consider a preliminary purification step like column chromatography before recrystallization. |
| The solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly. | |
| The boiling point of the solvent is significantly higher than the melting point of the compound. | Select a solvent with a lower boiling point. | |
| Persistent Impurities After Column Chromatography | The solvent system (eluent) does not provide adequate separation. | Optimize the eluent system by varying the polarity. A common starting point for compounds of this type is a mixture of hexanes and ethyl acetate. |
| The column was overloaded with crude material. | Use an appropriate amount of crude product for the size of the column. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Co-elution of impurities with a similar polarity to the product. | If impurities are very close in polarity, consider alternative purification techniques such as preparative HPLC or recrystallization. | |
| Product Appears Discolored | Presence of colored impurities from the synthesis. | A charcoal treatment during recrystallization can sometimes remove colored impurities. Add a small amount of activated charcoal to the hot solution before filtration. |
| Degradation of the product. | Nitriles can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.[1] Ensure all workup and purification steps are performed under neutral conditions and avoid excessive heat. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 5-bromo-2-hydroxybenzonitrile, byproducts from the etherification reaction, and potential hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.[1]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities if a suitable solvent is found.
-
Column chromatography is a versatile technique for separating a wider range of impurities, especially those with different polarities.
-
Distillation may be an option if the compound is a liquid at room temperature and the impurities have significantly different boiling points.
Q3: What analytical techniques can be used to assess the purity of this compound?
A3: Purity can be assessed using several techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and optimize solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for aromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. However, be aware that some compounds can decompose under GC conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities with distinct signals.
Experimental Protocols
Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a potential solvent. Heat the mixture. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature. Common solvents to test include ethanol, isopropanol, hexanes, and ethyl acetate, or mixtures thereof.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack evenly.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
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Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low recrystallization yield.
References
troubleshooting failed Suzuki coupling with 5-Bromo-2-ethoxybenzonitrile
This technical support center provides troubleshooting guidance for researchers encountering difficulties with Suzuki coupling reactions, with a specific focus on the use of 5-Bromo-2-ethoxybenzonitrile as a substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with this compound failed to give any product. What are the most common reasons for complete reaction failure?
A1: Complete failure of a Suzuki coupling reaction can often be attributed to one or more of the following critical factors:
-
Inactive Catalyst: The Pd(0) species is the active catalyst, and its failure to form or its decomposition can halt the catalytic cycle. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0).[1] This reduction can sometimes be inefficient. Furthermore, the Pd(0) catalyst is sensitive to oxygen, and inadequate degassing can lead to its decomposition into palladium black, which is catalytically inactive.[2]
-
Issues with the Boronic Acid/Ester: Boronic acids are susceptible to decomposition, especially protodeboronation, under certain conditions.[3] The stability of the boronic acid or ester you are using should be considered, and using freshly purchased or properly stored reagents is crucial.
-
Inappropriate Base: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[4] If the base is too weak, insoluble in the reaction media, or sterically hindered, this activation may not occur, thus stalling the reaction.
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Problematic Solvent Choice: The choice of solvent is crucial for ensuring that all reaction components, including the catalyst, substrates, and base, are sufficiently soluble.[2] A solvent system that does not support the solubility of a key component can prevent the reaction from proceeding.
Q2: I am observing the formation of a significant amount of a byproduct that appears to be the dehalogenated starting material (2-ethoxybenzonitrile). What causes this and how can I prevent it?
A2: The formation of a dehalogenated byproduct is a known side reaction in Suzuki couplings.[1][5] This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom.
Primary Causes:
-
Hydride Sources: The hydride source for dehalogenation can be the solvent (e.g., alcohols), the base (e.g., some amine bases), or other components in the reaction mixture.[1]
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the dehalogenation pathway.[5]
Troubleshooting Strategies:
-
Choice of Base: Avoid bases that can act as hydride donors. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred.
-
Solvent System: If using an alcohol as a co-solvent, consider switching to an aprotic solvent system like dioxane, THF, or toluene, often with a small amount of water.[1]
-
Ligand Selection: The choice of phosphine ligand can influence the rate of dehalogenation versus the desired cross-coupling. Experimenting with different ligands can be beneficial.
-
Temperature and Time: Optimize the reaction temperature and time to find conditions where the cross-coupling is efficient while minimizing the dehalogenation side reaction.
Q3: My reaction is producing a significant amount of homocoupled product from my boronic acid. How can I minimize this side reaction?
A3: Homocoupling of the boronic acid is another common side reaction that competes with the desired cross-coupling.[1]
Primary Causes:
-
Presence of Pd(II): The presence of Pd(II) species, which can result from an incomplete reduction of a Pd(II) precatalyst or from oxidation of the Pd(0) catalyst, can promote the homocoupling of boronic acids.[1]
-
Oxygen in the Reaction Mixture: Oxygen can facilitate the homocoupling process.[1]
Troubleshooting Strategies:
-
Thorough Degassing: Ensure that the reaction mixture and solvent are rigorously degassed to remove any dissolved oxygen.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce the amount of homocoupling.
-
Ligand Choice: Bulky electron-rich phosphine ligands can disfavor the homocoupling pathway.[6]
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Reaction Conditions: Carefully controlling the reaction temperature and stoichiometry can also help to minimize this side reaction.
Q4: The oxidative addition of this compound seems to be slow or inefficient. What modifications can I make?
A4: While the electron-withdrawing nitrile group in this compound should facilitate oxidative addition, other factors can influence this rate-limiting step.[3][7]
Potential Issues & Solutions:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. For electron-deficient aryl bromides, a variety of catalysts can be effective. However, if you are experiencing issues, consider switching to a more electron-rich and bulky phosphine ligand, such as those from the Buchwald ligand family (e.g., SPhos, XPhos), which are known to accelerate oxidative addition.[8]
-
Catalyst Precursor: Using a Pd(0) source directly can sometimes be more efficient than relying on the in-situ reduction of a Pd(II) salt.[6]
-
Temperature: Increasing the reaction temperature can often overcome a high activation barrier for oxidative addition. However, be mindful of potential side reactions at higher temperatures.
Data Summary: General Suzuki Coupling Conditions
The following tables provide a summary of common reaction parameters for Suzuki couplings, which can be used as a starting point for optimizing the reaction with this compound.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Common Ligands | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | - | 1-5 | A common and versatile Pd(0) catalyst. |
| Pd(OAc)₂ | PPh₃, Buchwald ligands (SPhos, XPhos), dppf | 1-5 | A stable Pd(II) precatalyst that requires in-situ reduction. |
| PdCl₂(dppf) | - | 1-5 | An effective catalyst for a range of Suzuki couplings.[9] |
| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | 1-5 | A common Pd(0) source used with bulky, electron-rich phosphine ligands. |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Typical Temperature (°C) |
| K₂CO₃ | 2-3 | Dioxane/H₂O, Toluene/H₂O, DME | 80-110 |
| Cs₂CO₃ | 2-3 | Dioxane, THF, 2-MeTHF | 80-100 |
| K₃PO₄ | 2-3 | Toluene, Dioxane | 80-110 |
| Na₂CO₃ | 2-3 | Toluene/Ethanol/H₂O | 100 |
Experimental Protocols
Representative Protocol for Suzuki Coupling of an Aryl Bromide
The following is a general procedure that can be adapted for the Suzuki coupling of this compound.
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Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired boronic acid or ester (1.2 mmol, 1.2 equiv), the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 0.05 equiv).
-
Inert Atmosphere: The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the vial three times.
-
Solvent Addition: A degassed solvent mixture (e.g., 8 mL of toluene and 2 mL of a 2M aqueous solution of the base) is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
Visual Guides
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
optimizing base and ligand for Buchwald-Hartwig amination of benzonitriles
Welcome to the Technical Support Center for the Buchwald-Hartwig Amination of Benzonitriles. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize C-N cross-coupling reactions involving benzonitrile substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Buchwald-Hartwig amination of benzonitriles?
The key parameters to optimize are the choice of palladium precursor, phosphine ligand, base, solvent, and reaction temperature.[1] The interplay between these factors is crucial for achieving high yields and reaction efficiency. The selection of the ligand and base is particularly critical and often depends on the specific amine and benzonitrile derivative being used.[2][3]
Q2: Which type of base is most suitable for this reaction?
The choice of base is critical and depends on the functional group tolerance of your substrates.[2]
-
Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are commonly used and often lead to faster reactions.[2][4] However, they can be incompatible with base-sensitive functional groups like esters and nitro groups.[5][6]
-
Weaker Inorganic Bases: For sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃) are preferred as they offer broader functional group tolerance.[2][6] Cs₂CO₃ is often a good starting point due to its better solubility compared to other inorganic bases.[2]
-
Soluble Organic Bases: Organic bases like 1,8-Diazabicycloundec-7-ene (DBU) can be used, especially in cases where the insolubility of inorganic bases is a problem or for microwave reactions.[2][3] Combining an organic base with an inorganic one can also be an effective strategy for sensitive substrates.[2]
Q3: How do I select the right phosphine ligand for my benzonitrile substrate?
The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are generally required.[7] The optimal ligand is determined by the class of the amine nucleophile.[2]
-
For Primary Amines: Ligands like BrettPhos are specifically designed for coupling with primary amines and amides.[1][5]
-
For Secondary Amines: JohnPhos and DavePhos have shown good performance with secondary amines.[1]
-
General/Broad Scope: Bidentate ligands such as BINAP and DPPF were among the first to show broad utility.[8] More advanced, sterically hindered dialkylbiaryl phosphine ligands like XPhos and XantPhos are now widely used for a variety of amines and can be particularly effective for challenging couplings.[1][3][9][10]
Q4: Can I use a Pd(II) precatalyst, or is a Pd(0) source necessary?
Data Presentation
Table 1: Comparison of Common Bases
| Base | Type | pKaH (approx.) | Common Use Cases & Considerations |
| NaOtBu | Strong Alkoxide | 19 | Widely used, highly reactive. Can cause decomposition of substrates with sensitive functional groups.[2][6] |
| LHMDS | Strong Amide | 26 | Very strong base, useful for tin-free couplings. Limited to secondary amines in early protocols.[8] Can provide tolerance for protic groups.[5] |
| Cs₂CO₃ | Weak Inorganic | 10 | Good for substrates with sensitive functional groups.[2] Better solubility in organic solvents than other carbonates.[2] |
| K₃PO₄ | Weak Inorganic | 12.3 | A milder alternative to strong bases, suitable for sensitive molecules.[2] |
| DBU | Organic Amidine | 13.5 | Good solubility in organic solvents.[2] Can be used alone or with inorganic bases. Often used in microwave reactions and flow chemistry.[2][3] |
Table 2: Selection of Common Phosphine Ligands
| Ligand | Type | Recommended For | Key Features |
| XPhos | Dialkylbiaryl | Broad scope, including aryl chlorides. | Highly active and versatile for various C-N couplings.[9][10] |
| BrettPhos | Dialkylbiaryl | Primary amines and amides. | Specifically designed to facilitate coupling of less nucleophilic primary amines.[1][5] |
| DavePhos | Dialkylbiaryl | Secondary amines. | Effective for coupling a range of secondary amines with aryl halides.[1] |
| XantPhos | Bidentate | Broad scope, effective with organic bases. | Wide bite angle, has proven effective with DBU as a base.[3][4] |
| BINAP | Bidentate | Primary amines, aryl iodides/triflates. | One of the earlier successful ligands, helps prevent catalyst deactivation.[4][8] |
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low conversion is one of the most common issues encountered.[12] A systematic approach is needed to identify the root cause.
Q: I am not getting any product, or the yield is very low. What should I check first?
A: First, ensure that the reaction was performed under a strict inert atmosphere (argon or nitrogen), as the Pd(0) catalyst is sensitive to oxygen.[6] Also, confirm that all reagents and solvents are anhydrous.[6] If these conditions were met, proceed with the troubleshooting workflow below.
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination reactions.
Q: My benzonitrile substrate is electron-rich and not reacting. What should I do?
A: Electron-rich aryl halides can be challenging substrates. The oxidative addition step is often rate-limiting. Using a more electron-rich, bulky phosphine ligand (like XPhos or other dialkylbiaryl phosphines) can promote this step.[7] Additionally, increasing the reaction temperature may be necessary.[2]
Problem 2: Substrate Decomposition or Side Reactions
Q: I am observing significant decomposition of my starting material. What is the likely cause?
A: Decomposition is often caused by a base that is too strong for the functional groups present on your benzonitrile or amine.[2] For example, NaOtBu can react with esters or nitro groups.[5] Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ to mitigate this issue.[2][6]
Q: A major side-product appears to be the hydrodehalogenated arene (benzonitrile without the halide). How can I prevent this?
A: Hydrodehalogenation can compete with the desired C-N bond formation, particularly with electron-poor aryl halides.[8] This side reaction can arise from a β-hydride elimination step. Optimizing the ligand and base combination is key. Sometimes, using a slightly less bulky base or a different ligand can alter the reaction pathway to favor reductive elimination over β-hydride elimination.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a standard procedure for setting up a Buchwald-Hartwig amination reaction. All steps must be performed under an inert atmosphere using anhydrous solvents.
Caption: A standard laboratory procedure for setting up a Buchwald-Hartwig amination reaction.
Protocol Example: Amination of 4-Chlorobenzonitrile with Morpholine
This protocol is adapted from a general procedure for the amination of aryl chlorides.[9]
-
Reaction Setup: To a dry, two-necked flask under a nitrogen atmosphere, add the palladium source (e.g., Pd(dba)₂, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Solvent Addition: Add anhydrous toluene via syringe. Stir the mixture at room temperature for 5 minutes.
-
Reagent Addition: Add 4-chlorobenzonitrile (1.0 equiv.) and morpholine (1.5 equiv.) to the flask.
-
Reaction: Heat the resulting mixture to reflux (approx. 110 °C) and stir for the required time (e.g., 6-24 hours), monitoring by GC-MS or TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Catalytic Cycle Visualization
Understanding the mechanism is key to optimization. The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the benzonitrile halide. Subsequent steps involving the amine and base lead to reductive elimination, which forms the C-N bond and regenerates the catalyst.[2]
Caption: The general catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. entegris.com [entegris.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. google.com [google.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
preventing dehalogenation in reactions with 5-Bromo-2-ethoxybenzonitrile
Welcome to the technical support center for 5-Bromo-2-ethoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here, you will find answers to frequently asked questions and detailed guides to prevent common side reactions, particularly dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, leading to the formation of 2-ethoxybenzonitrile as a byproduct. This is problematic as it consumes your starting material, reduces the yield of the desired product, and complicates the purification process due to the structural similarity of the byproduct to the starting material and potentially the product.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Dehalogenation in palladium-catalyzed reactions (such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings) is often mediated by the formation of palladium-hydride (Pd-H) species. These species can arise from several sources:
-
Bases: Strong alkoxide bases (e.g., sodium tert-butoxide, potassium tert-butoxide) can generate hydrides, especially at elevated temperatures.
-
Solvents: Protic solvents like alcohols or residual water in aprotic solvents can act as hydride donors. Some aprotic polar solvents like DMF can also decompose at high temperatures to generate hydride sources.
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Reagents: Impurities in other reagents, such as borane species in boronic acids, can contribute to the formation of Pd-H.
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Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.
Q3: How do the electronic properties of this compound influence its reactivity and the potential for dehalogenation?
A3: The ethoxy group at the 2-position is an electron-donating group, which increases the electron density of the aromatic ring. This can make the C-Br bond more susceptible to oxidative addition to the palladium catalyst, which is the first step in many cross-coupling reactions. However, this increased electron density can also stabilize intermediates that may be more prone to dehalogenation. The nitrile group at the 1-position is electron-withdrawing, which can modulate the overall electronic properties of the substrate.
Troubleshooting Guides
Issue: Significant formation of 2-ethoxybenzonitrile byproduct is observed.
This is a clear indication of dehalogenation. The following troubleshooting workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Data Presentation: Impact of Reaction Parameters on Dehalogenation
The following tables provide a comparative overview of how different reaction parameters can influence the outcome of cross-coupling reactions with aryl bromides, with a focus on minimizing dehalogenation. While specific data for this compound is limited, the trends observed with analogous electron-rich aryl bromides are highly relevant.
Table 1: Effect of Base on Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
| Entry | Base (2.0 equiv.) | Solvent | Temperature (°C) | Time (h) | Desired Product Yield (%) | Dehalogenation (%) |
| 1 | NaOtBu | Toluene | 100 | 12 | 65 | 25 |
| 2 | K₃PO₄ | Toluene | 100 | 12 | 92 | <5 |
| 3 | Cs₂CO₃ | Dioxane | 100 | 12 | 95 | <3 |
| 4 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 | <5 |
Data is representative and compiled from analogous systems for illustrative purposes.
Table 2: Effect of Ligand on Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
| Entry | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Desired Product Yield (%) | Dehalogenation (%) |
| 1 | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 100 | 16 | 75 | 15 |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 4 | 96 | <2 |
| 3 | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 4 | 98 | <2 |
| 4 | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 12 | 85 | 10 |
Data is representative and compiled from analogous systems for illustrative purposes.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is designed for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to suppress dehalogenation.
Materials:
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This compound (1.0 mmol)
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Arylboronic acid (1.2 mmol)
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Pd(OAc)₂ (0.02 mmol, 2 mol%)
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SPhos (0.04 mmol, 4 mol%)
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K₃PO₄ (2.0 mmol, 2.0 equiv., finely ground and dried)
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Anhydrous, degassed toluene (10 mL)
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
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In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the anhydrous, degassed toluene.
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Add the catalyst solution to the Schlenk flask via syringe.
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Add the remaining anhydrous, degassed toluene to the reaction mixture.
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Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
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Once the starting material is consumed, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.
This technical support guide provides a starting point for addressing dehalogenation in your reactions with this compound. Remember that empirical optimization for your specific substrate and reaction type is often necessary for the best results.
work-up procedure for reactions involving 5-Bromo-2-ethoxybenzonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the work-up procedures for reactions involving 5-Bromo-2-ethoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound relevant to a reaction work-up?
A1: this compound is an aromatic compound. While specific experimental data is limited, its structure—comprising a polar nitrile group and nonpolar ethoxy and bromophenyl groups—suggests it will be soluble in a range of polar and nonpolar organic solvents and likely insoluble in water. Structurally similar compounds like 5-bromo-2-methoxybenzonitrile appear as a white to orange crystalline powder.
Q2: What are the most common reaction types where this compound is used as a starting material?
A2: this compound is frequently utilized as a substrate in cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation), leveraging the reactivity of the aryl bromide.
Q3: Can the nitrile group of this compound undergo hydrolysis during work-up?
A3: Yes, the nitrile group can be sensitive to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. This would convert the nitrile to a carboxylic acid or an amide intermediate. Therefore, it is crucial to control the pH and temperature during the work-up if the nitrile group is to be retained.
Q4: What are some common impurities that might be present after a reaction with this compound?
A4: Common impurities may include unreacted starting material, byproducts from side reactions (such as hydrolysis of the nitrile), residual catalyst (e.g., palladium from cross-coupling reactions), and reagents used in the reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up of reactions involving this compound.
Issue 1: Emulsion Formation During Extraction
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Problem: A stable emulsion forms between the aqueous and organic layers during liquid-liquid extraction, making phase separation difficult.
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Possible Causes:
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Presence of polar functional groups in the product or byproducts.
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Use of a strong base in the work-up, which can lead to the formation of soap-like molecules.
-
-
Solutions:
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Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
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Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times.
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Filtration: Pass the emulsified layer through a pad of celite or glass wool.
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Solvent Modification: Add a small amount of a different organic solvent to change the polarity of the organic phase.
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Issue 2: Product Precipitation at the Interface
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Problem: The desired product precipitates as a solid at the interface of the aqueous and organic layers.
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Possible Causes:
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The product has limited solubility in both the aqueous and organic phases.
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A change in pH or temperature during extraction reduces the product's solubility.
-
-
Solutions:
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Add More Solvent: Increase the volume of the organic solvent to fully dissolve the product.
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Filter and Redissolve: Filter the entire mixture to collect the solid, then dissolve it in a suitable organic solvent.
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Solvent System Change: Use a different extraction solvent system in which the product is more soluble.
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Issue 3: Difficulty in Removing Palladium Catalyst Residues
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Problem: The final product is contaminated with residual palladium catalyst from a cross-coupling reaction.
-
Solutions:
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Filtration through Celite: After the reaction, dilute the mixture with an organic solvent and filter it through a pad of Celite® to remove the catalyst.[1][2][3]
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Aqueous Washes: Wash the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide.
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Activated Carbon Treatment: Stir the crude product in a suitable solvent with activated carbon, followed by filtration.
-
Experimental Protocols
General Work-up Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol outlines a standard work-up for a Suzuki-Miyaura reaction using this compound.
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Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.
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Catalyst Removal: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®. Wash the filter cake with additional organic solvent.
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Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
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Water
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Saturated aqueous sodium bicarbonate solution (if an acid was used in the reaction)
-
Brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Work-up Procedure for a Buchwald-Hartwig Amination Reaction
This protocol provides a general work-up for a Buchwald-Hartwig amination of this compound.
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Reaction Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
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Catalyst Removal: Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove palladium residues.[1][2]
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Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.
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Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
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Purification: The crude product can be purified by flash column chromatography on silica gel.
Data Presentation
Table 1: Predicted Solubility of this compound
| Solvent Type | Predicted Solubility | Rationale |
| Nonpolar Organic (e.g., Hexanes, Toluene) | Moderate to Good | The bromophenyl and ethoxy groups are nonpolar. |
| Polar Aprotic (e.g., Ethyl Acetate, Dichloromethane) | Good | A good balance of polarity to dissolve the entire molecule. |
| Polar Protic (e.g., Ethanol, Methanol) | Moderate | The nitrile and ether oxygens can hydrogen bond, but the aromatic backbone limits high solubility. |
| Water | Poor | The molecule is predominantly nonpolar. |
Visualizations
Caption: General experimental workflow for the work-up and purification of reactions involving this compound.
Caption: Troubleshooting guide for emulsion formation during the work-up procedure.
References
Technical Support Center: Troubleshooting Byproduct Identification in the Synthesis of 5-Bromo-2-ethoxybenzonitrile by TLC
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of 5-Bromo-2-ethoxybenzonitrile, with a specific focus on identifying byproducts using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The synthesis of this compound typically involves the electrophilic bromination of 2-ethoxybenzonitrile. The most common impurities and byproducts to monitor by TLC are:
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Unreacted Starting Material: 2-ethoxybenzonitrile.
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Regioisomers: Bromination at other positions on the aromatic ring, such as 3-Bromo-2-ethoxybenzonitrile.
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Poly-brominated Species: Dibromo-2-ethoxybenzonitrile isomers, which can form if the reaction is not carefully controlled.
-
Hydrolysis Product: 5-Bromo-2-ethoxybenzamide or 5-Bromo-2-ethoxybenzoic acid, if water is present in the reaction mixture.
Q2: How can I visualize the spots of these aromatic nitriles on a TLC plate?
A2: Aromatic nitriles are often UV-active due to the benzene ring. The primary method for visualization is using a UV lamp at 254 nm, where they will appear as dark spots on a fluorescent green background. For compounds that are not UV-active or for confirmation, various chemical stains can be used. A potassium permanganate (KMnO4) stain can be effective for visualizing compounds that are susceptible to oxidation.
Q3: What is a good starting solvent system for the TLC analysis of this reaction?
A3: A common mobile phase for separating aromatic compounds of moderate polarity is a mixture of a non-polar and a polar solvent. A good starting point is a mixture of hexanes and ethyl acetate. The ratio can be optimized to achieve good separation, typically starting with a higher ratio of the less polar solvent (e.g., 8:2 or 9:1 hexanes:ethyl acetate) and increasing the polarity by adding more ethyl acetate if the spots remain too close to the baseline.
Q4: My TLC plate shows multiple spots. How can I tentatively identify them?
A4: The polarity of the compounds determines their retention factor (Rf) on a silica gel TLC plate. Less polar compounds travel further up the plate (higher Rf), while more polar compounds remain closer to the baseline (lower Rf). Based on general principles of substituent effects on polarity:
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Starting Material (2-ethoxybenzonitrile): This is expected to be the least polar of the main components (excluding any non-polar impurities from solvents) and should have the highest Rf value.
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Product (this compound): The addition of a bromine atom increases the molecular weight and can slightly increase the polarity, leading to a slightly lower Rf value than the starting material.
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Dibrominated Byproducts: These will be more polar than the mono-brominated product and will have a lower Rf value.
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Regioisomers: Isomers with different bromine positions may have very similar polarities and might be difficult to resolve completely by TLC. Their Rf values are expected to be close to that of the desired product.
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Hydrolysis Products (Amide/Carboxylic Acid): If present, these will be significantly more polar due to the presence of N-H and O-H bonds capable of hydrogen bonding with the silica gel. They will appear as spots with very low Rf values, often close to the baseline.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the TLC analysis of your reaction.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| A single spot is observed, but the reaction is known to be incomplete. | 1. The starting material and product have very similar Rf values in the chosen solvent system. 2. The concentration of the unreacted starting material is too low to be detected. | 1. Optimize the mobile phase. Try a less polar solvent system (e.g., increase the proportion of hexanes) to increase the separation between the spots. 2. Spot a more concentrated sample of the reaction mixture. 3. Co-spot the reaction mixture with the starting material to see if the spot broadens or resolves into two. |
| The spots are streaking. | 1. The sample is too concentrated. 2. The compound is highly polar and is strongly interacting with the silica gel. 3. The compound is acidic or basic. | 1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of a more polar solvent (e.g., methanol) to the eluent. 3. For acidic compounds, add a few drops of acetic acid to the mobile phase. For basic compounds, add a few drops of triethylamine. |
| The spots are very close to the baseline (low Rf). | The mobile phase is not polar enough to move the compounds up the plate. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| The spots are very close to the solvent front (high Rf). | The mobile phase is too polar, causing all compounds to move with the solvent front. | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexanes). |
| An unexpected spot with a very low Rf is observed. | This is likely a highly polar byproduct, such as the hydrolyzed carboxylic acid or amide. | Confirm by co-spotting with a standard if available. The presence of this spot indicates that water may have been introduced into the reaction. Ensure all glassware and reagents are dry for future reactions. |
Quantitative Data Summary
The following table provides an estimated relative elution order and approximate Rf values for the product and potential byproducts on a silica gel TLC plate using a Hexanes:Ethyl Acetate (8:2) mobile phase. Note: These are estimated values and can vary based on specific experimental conditions.
| Compound | Structure | Expected Relative Polarity | Estimated Rf Value (Hexanes:EtOAc 8:2) | Appearance under UV (254 nm) |
| 2-ethoxybenzonitrile (Starting Material) | C9H9NO | Least Polar | ~0.6 | Dark Spot |
| This compound (Product) | C9H8BrNO | More polar than SM | ~0.5 | Dark Spot |
| Dibromo-2-ethoxybenzonitrile (Byproduct) | C9H7Br2NO | More polar than product | ~0.3 - 0.4 | Dark Spot |
| 5-Bromo-2-ethoxybenzoic acid (Hydrolysis Byproduct) | C9H9BrO3 | Most Polar | ~0.1 (or baseline) | Dark Spot |
Experimental Protocols
Detailed Methodology for TLC Analysis
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Plate Preparation: Use a commercially available silica gel TLC plate (e.g., Silica Gel 60 F254). With a pencil, gently draw a thin starting line approximately 1 cm from the bottom of the plate.
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Sample Preparation: Dissolve a small amount (a few milligrams) of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (1-2 mL). Prepare separate dilute solutions of your starting material (2-ethoxybenzonitrile) for co-spotting.
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Spotting: Using a capillary tube, carefully spot the dissolved reaction mixture onto the starting line. Also, spot the starting material in a separate lane. It is also beneficial to "co-spot" by applying a spot of the reaction mixture directly on top of a spot of the starting material in a third lane.
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Developing the Plate: Prepare the mobile phase (e.g., Hexanes:Ethyl Acetate 8:2) and pour it into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Carefully place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
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Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and circle the observed spots with a pencil.
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Analysis: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. Compare the spots in the reaction mixture lane to the starting material and use the principles of polarity to tentatively identify the product and any byproducts.
Visualizations
Caption: A flowchart for troubleshooting common TLC analysis issues.
Caption: Logical diagram for the tentative identification of TLC spots based on relative Rf values.
Technical Support Center: Recrystallization of Substituted Benzonitriles
Welcome to the Technical Support Center for the Purification of Substituted Benzonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the recrystallization of substituted benzonitriles.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of substituted benzonitriles, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My substituted benzonitrile will not dissolve in the chosen solvent, even with heating.
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Possible Cause: The solvent may be too nonpolar or too polar for your compound. The principle of "like dissolves like" is a good starting point; consider the overall polarity of your substituted benzonitrile.
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Solution:
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Select an alternative solvent: If you started with a nonpolar solvent like hexanes, try a more polar solvent such as ethanol or acetone. Conversely, if a highly polar solvent like water was unsuccessful, a less polar one might be more effective.
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Use a solvent mixture: Dissolve your compound in a small amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool. Common mixtures include ethanol/water or toluene/hexane.
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Q2: No crystals form after the solution has cooled.
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Possible Cause 1: Too much solvent was used. This is a frequent issue, resulting in a solution that is not saturated enough for crystals to form.[1]
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Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. To check if you've used too much solvent, you can take a small sample of the mother liquor and evaporate it; a significant amount of solid residue indicates that a considerable amount of your product is still in solution.
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-
Possible Cause 2: The solution is supersaturated. Occasionally, a solution can cool below its saturation point without crystallization occurring.
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Solution 1: Induce crystallization by scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Solution 2: Add a seed crystal. If you have a small amount of the pure compound, add a tiny crystal to the cooled solution. This will act as a template for other crystals to form.
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Solution 3: Cool to a lower temperature. Place the flask in an ice bath to further decrease the solubility of your compound.
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Q3: The compound "oils out" instead of forming crystals.
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Possible Cause: This occurs when the solute comes out of solution as a liquid rather than a solid. It often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. Highly impure samples are also more prone to oiling out.
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Solution:
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Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool more slowly.
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Modify the solvent system: Consider using a lower-boiling point solvent. Alternatively, a mixed solvent system can be effective. Dissolve the compound in a good solvent and add a poor solvent dropwise at an elevated temperature until turbidity appears, then allow it to cool slowly.
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Q4: The yield of recrystallized product is very low.
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Possible Cause 1: Using an excessive amount of solvent. As mentioned in Q2, this will keep a significant portion of your product dissolved in the mother liquor.
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Solution: Use the minimum amount of hot solvent required to dissolve your compound.
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-
Possible Cause 2: Premature crystallization during hot filtration. If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize in the funnel.
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Solution: Use a stemless funnel and preheat it with hot solvent before filtration. Perform the filtration as quickly as possible. Adding a small excess of solvent before filtration can also help, which can then be evaporated before cooling.
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-
Possible Cause 3: Washing the crystals with warm solvent. Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.[1]
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Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.
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Q5: The recrystallized product is still impure.
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Possible Cause 1: The rate of cooling was too fast. Rapid cooling can trap impurities within the crystal lattice.
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Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling process.
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-
Possible Cause 2: The chosen solvent is not appropriate for removing the specific impurities.
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Solution: Try a different solvent or solvent system. Sometimes, a second recrystallization from a different solvent is necessary to achieve high purity.
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-
Possible Cause 3: The presence of colored impurities.
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Solution: If your product is expected to be colorless but has a colored tint, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[1] Be aware that using too much charcoal can also adsorb some of your desired product.
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Frequently Asked Questions (FAQs)
Q: How do I choose the best solvent for recrystallizing my substituted benzonitrile?
A: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. The choice of solvent is often guided by the polarity of the substituted benzonitrile. For example, polar benzonitriles with substituents like amino (-NH2) or hydroxyl (-OH) groups will be more soluble in polar solvents like ethanol or water. Nonpolar benzonitriles may dissolve better in solvents like toluene or hexane. It is always recommended to perform small-scale solubility tests with a few candidate solvents before proceeding with the bulk recrystallization.
Q: What is a mixed solvent recrystallization and when should I use it?
A: A mixed solvent recrystallization is used when a single solvent is not suitable. It involves a pair of miscible solvents, one in which the compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). You dissolve the compound in a minimum of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This technique is useful when your compound is either too soluble or not soluble enough in common single solvents.
Q: How can I improve the crystal size?
A: Larger, well-formed crystals are generally purer. To encourage the growth of larger crystals, allow the solution to cool as slowly as possible. Avoid disturbing the flask during the initial cooling period. Using a slightly larger volume of solvent than the absolute minimum can also sometimes lead to the formation of larger crystals, though this may slightly decrease the overall yield.
Q: My product is a low-melting solid. Are there any special considerations for recrystallization?
A: Yes, for low-melting solids, there is a higher risk of "oiling out." To avoid this, choose a recrystallization solvent with a boiling point lower than the melting point of your compound. Slow cooling is also crucial.
Data Presentation
Table 1: Qualitative Solubility of Benzonitrile and a Substituted Benzonitrile in Common Organic Solvents
| Compound | Solvent | Solubility |
| Benzonitrile | Water | Slightly Soluble[2] |
| Acetone | Very Soluble[3][4] | |
| Benzene | Very Soluble[3][4] | |
| Toluene | Very Soluble[3] | |
| Ethanol | Miscible[3][4] | |
| Carbon Tetrachloride | Soluble[3][4] | |
| 4-(diisopropylamino)benzonitrile | Dichloromethane | Very Soluble |
| Chloroform | Very Soluble | |
| Toluene | Soluble | |
| Acetone | Soluble | |
| Ethyl Acetate | Soluble | |
| Ethanol | Sparingly Soluble | |
| Hexane | Sparingly Soluble |
Table 2: Quantitative Solubility of Benzonitrile in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 g of water) |
| 25 | 0.4331[4] |
| 50 | 0.5569[4] |
| 100 | 1[4] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for a Substituted Benzonitrile
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Solvent Selection: In separate test tubes, add a small amount (e.g., 20-30 mg) of the crude substituted benzonitrile. To each tube, add a few drops of a different test solvent (e.g., ethanol, water, toluene, or a mixture). Observe the solubility at room temperature. Heat the tubes that did not dissolve at room temperature and observe the solubility at the boiling point of the solvent. A suitable solvent will show low solubility at room temperature and high solubility at its boiling point.
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Dissolution: Place the crude substituted benzonitrile in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the hot solvent until the compound just dissolves.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean Erlenmeyer flask.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
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Drying: Allow the crystals to dry completely on the filter paper with the vacuum on, and then transfer them to a watch glass to air dry or dry in a desiccator.
Protocol 2: Recrystallization of 4-Aminobenzonitrile
A published synthetic route for 4-aminobenzonitrile involves a recrystallization step using petroleum ether as the solvent.[5] The general procedure described in Protocol 1 can be adapted for this specific compound. Given the amino group, a moderately polar solvent is expected to be effective.
Protocol 3: Recrystallization of 3-Nitrobenzonitrile
For the purification of 3-nitrobenzonitrile, recrystallization is a common method.[6] The general protocol can be followed, with the choice of solvent being critical. Due to the polar nitro group, solvents like ethanol or ethanol/water mixtures are likely to be suitable.
Visualizations
Caption: A general workflow for the recrystallization of substituted benzonitriles.
Caption: A troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Managing Reaction Exotherms in the Synthesis of 5-Bromo-2-ethoxybenzonitrile
Disclaimer: Despite a comprehensive search, a detailed, validated experimental protocol for the direct bromination of 2-ethoxybenzonitrile to yield 5-Bromo-2-ethoxybenzonitrile could not be located in the available literature. The following troubleshooting guide and experimental protocols are based on general principles of electrophilic aromatic bromination and information from the synthesis of analogous compounds. Researchers should use this information as a guideline and conduct thorough risk assessments and small-scale optimization experiments before proceeding with their work.
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms during the synthesis of this compound. The information is presented in a question-and-answer format to address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal hazard in the synthesis of this compound via bromination?
A1: The primary hazard is a potential runaway reaction. The electrophilic bromination of an activated aromatic ring, such as 2-ethoxybenzonitrile, is an exothermic process. If the heat generated by the reaction exceeds the rate of heat removal by the cooling system, the reaction temperature can rise uncontrollably. This increases the reaction rate, leading to a rapid and dangerous escalation in temperature and pressure, which can result in solvent boiling, vessel over-pressurization, and potential rupture.
Q2: What are the early warning signs of a thermal runaway reaction?
A2: Key indicators of a developing runaway reaction include:
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A sudden, rapid increase in the internal reaction temperature that does not respond to cooling.
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A rise in temperature even after the addition of the brominating agent has been stopped.
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An unexpected increase in pressure within the reaction vessel.
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A noticeable change in the color or viscosity of the reaction mixture.
-
Vigorous and uncontrolled off-gassing.
Q3: How can I effectively control the reaction exotherm during the bromination of 2-ethoxybenzonitrile?
A3: Effective exotherm control involves a multi-faceted approach:
-
Slow, Controlled Addition: The brominating agent (e.g., liquid bromine or a solution of N-bromosuccinimide) should be added slowly and incrementally to the solution of 2-ethoxybenzonitrile. This allows the cooling system to dissipate the heat as it is generated.
-
Adequate Cooling: Use a cooling bath (e.g., ice-water or a cryocooler) capable of maintaining the desired reaction temperature. Ensure efficient heat transfer by using a properly sized reaction vessel and adequate stirring.
-
Dilution: Conducting the reaction in a suitable inert solvent helps to moderate the reaction rate and absorb the heat generated.
-
Monitoring: Continuously monitor the internal temperature of the reaction using a calibrated thermometer or thermocouple.
Q4: What are the recommended brominating agents and solvents to minimize exothermic risk?
A4:
-
Brominating Agents:
-
N-Bromosuccinimide (NBS): Often considered a milder and safer alternative to liquid bromine. It is a solid that can be added in portions, and its use can lead to more controlled reactions.
-
Liquid Bromine (Br₂): Highly effective but also very reactive and corrosive. It requires extremely careful handling and slow addition.
-
-
Solvents:
-
Halogenated Solvents: Dichloromethane and chloroform are commonly used for bromination reactions.
-
Acetic Acid: Can also be used as a solvent, but it is important to note that it can participate in the reaction under certain conditions.
-
The choice of solvent can influence the reaction rate and selectivity.
-
Q5: What should I do in case of a thermal runaway?
A5: In the event of a thermal runaway, immediate action is crucial:
-
Stop Reagent Addition: Immediately cease the addition of the brominating agent.
-
Enhance Cooling: If possible and safe to do so, increase the cooling capacity (e.g., by adding more ice or lowering the cryocooler temperature).
-
Emergency Quenching: If the temperature continues to rise uncontrollably, have a pre-prepared quenching solution ready. A cold solution of a reducing agent like sodium thiosulfate can be carefully added to neutralize the excess brominating agent. This quenching process can also be exothermic, so it must be done with caution.
-
Evacuate: If the situation cannot be brought under control, evacuate the area and alert safety personnel.
Quantitative Data from Analogous Syntheses
The following table presents data from the synthesis of similar bromo-alkoxybenzonitrile compounds. This data can be used as a starting point for designing experiments for the synthesis of this compound.
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Methoxybenzonitrile | NBS | Acetonitrile | Room Temp | 1 | >95 |
| 2,4-Dimethoxybenzonitrile | NBS | Acetonitrile | Room Temp | 1 | >95 |
| 2-Chlorobenzonitrile | Bromine | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols for Analogous Syntheses
The following are detailed experimental protocols for the bromination of similar aromatic compounds. These should be adapted with caution for the synthesis of this compound.
Protocol 1: Bromination of 2-Methoxybenzonitrile using NBS in Acetonitrile
This protocol is adapted from the bromination of various methoxy-substituted aromatic compounds.
Materials:
-
2-Methoxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask with a magnetic stirrer
-
Cooling bath (ice-water)
-
Thermometer/thermocouple
Procedure:
-
In a round-bottom flask, dissolve 2-methoxybenzonitrile (1 equivalent) in acetonitrile.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
While stirring vigorously, add N-bromosuccinimide (1.05 equivalents) portion-wise over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of Exotherm Management Workflow
The following diagram illustrates a logical workflow for troubleshooting and managing exotherms during the synthesis of this compound.
Caption: Troubleshooting workflow for managing exotherms.
scale-up considerations for the synthesis of 5-Bromo-2-ethoxybenzonitrile
Technical Support Center: Synthesis of 5-Bromo-2-ethoxybenzonitrile
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of this compound. It includes frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two most common and practical synthetic routes are:
-
Williamson Ether Synthesis: This involves the ethylation of 5-Bromo-2-hydroxybenzonitrile using an ethylating agent like ethyl bromide or diethyl sulfate in the presence of a base. This is often preferred for its reliability and straightforward procedure.
-
Sandmeyer Reaction: This route typically starts with 5-bromo-2-ethoxyaniline, which undergoes diazotization followed by a cyanation reaction using a copper(I) cyanide catalyst.[1] This method is useful for building the molecule from different precursors but can be more complex to optimize.[2]
Q2: What are the main safety precautions when handling the reagents for this synthesis?
Handling the reagents requires strict safety measures.
-
5-Bromo-2-hydroxybenzonitrile and its derivatives: These are often harmful if swallowed, in contact with skin, or if inhaled. Always handle these compounds in a well-ventilated fume hood.[3]
-
Bases (e.g., Sodium Hydride): Sodium hydride (NaH) is highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Ethylating Agents (e.g., Ethyl Bromide): These are alkylating agents and should be treated as potential carcinogens. Avoid inhalation and skin contact.
-
Reagents for Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry, so they are almost always prepared and used in situ at low temperatures (0-5°C).[2] Copper cyanide is highly toxic.
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Ensure that safety showers and eyewash stations are readily accessible.[6]
Q3: How should this compound and its precursors be stored?
Store the compounds in tightly sealed containers in a cool, dry, and dark place to prevent decomposition.[3] Keep them away from incompatible materials such as strong oxidizing agents and moisture.
Q4: What are the key considerations when scaling up the synthesis from lab to pilot plant?
Scaling up this synthesis introduces several challenges that must be addressed:
-
Heat Management: Both the Williamson ether synthesis (especially with NaH) and the diazotization step of the Sandmeyer reaction can be highly exothermic. On a large scale, efficient heat transfer is critical to prevent runaway reactions and byproduct formation.[7]
-
Reagent Addition: The rate of addition for reagents must be carefully controlled on a large scale to maintain the optimal reaction temperature.
-
Mixing: Ensuring homogenous mixing in large reactors is crucial for consistent results and to avoid localized "hot spots."
-
Workup and Purification: Extraction and filtration processes can be more complex and time-consuming at scale. Purification methods may need to be shifted from chromatography to crystallization or distillation to be economically viable.[7][8]
-
Safety and Environmental: Handling large quantities of hazardous materials requires robust safety protocols and waste management plans.
Troubleshooting Guides
Troubleshooting Williamson Ether Synthesis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Ineffective Deprotonation: The base may be old/inactive, or insufficient time was allowed for deprotonation. 2. Poor Reagent Quality: The starting material or ethylating agent may have degraded. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use fresh, high-quality base (e.g., new NaH dispersion). Ensure complete deprotonation by observing hydrogen gas evolution before adding the ethylating agent. 2. Verify the purity of all reagents before starting. 3. Monitor the reaction by TLC. If it is sluggish, gradually increase the temperature (e.g., to 50-70°C).[3] |
| Formation of Side Products | 1. O- vs. C-Alkylation: While O-alkylation is favored, some C-alkylation can occur. 2. Hydrolysis: Presence of water can hydrolyze the nitrile group or consume the base. | 1. Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.[3] 2. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[3] |
| Difficult Purification | 1. Unreacted Starting Material: Incomplete reaction leaves starting material that can be difficult to separate. 2. Mineral Oil from NaH: If using a NaH dispersion, the oil can complicate workup. | 1. Drive the reaction to completion by using a slight excess of the ethylating agent and monitoring by TLC. 2. During workup, wash the crude product with a nonpolar solvent like hexanes or pentane to remove the mineral oil before further purification. |
Troubleshooting Sandmeyer Reaction
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete Diazotization: Incorrect stoichiometry of sodium nitrite or acid; temperature too high. 2. Decomposition of Diazonium Salt: Temperature exceeded the critical 0-5°C range.[2] 3. Inactive Catalyst: The copper(I) cyanide may have oxidized to copper(II). | 1. Maintain the temperature strictly between 0-5°C. Check for excess nitrous acid with starch-iodide paper to confirm the completion of diazotization.[2] 2. Prepare the diazonium salt and use it immediately in the next step without delay or storage. 3. Use freshly prepared or high-purity copper(I) cyanide. |
| Formation of Dark, Tar-like Byproducts | 1. Radical Side Reactions: Often caused by the decomposition of the diazonium salt at elevated temperatures.[2] 2. Phenol Formation: The diazonium salt can react with water to form a phenol byproduct.[1] | 1. Strictly control the temperature. Ensure efficient stirring. 2. Use a non-aqueous solvent if possible, or ensure the subsequent Sandmeyer reaction proceeds quickly to consume the diazonium salt. |
| Foaming/Gas Evolution Issues | 1. Uncontrolled Decomposition: Rapid addition of reagents or poor temperature control can lead to rapid evolution of N₂ gas. | 1. Add the sodium nitrite solution slowly and sub-surface to the acidic amine solution. Ensure the reactor has adequate headspace and venting. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is adapted from a similar synthesis of 5-Bromo-2-isobutoxybenzonitrile.[9]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Role |
| 5-Bromo-2-hydroxybenzonitrile | 198.02 | 1.0 eq | Starting Material |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 eq | Base |
| Ethyl Bromide (EtBr) | 108.97 | 1.5 eq | Ethylating Agent |
| Anhydrous DMF | - | - | Solvent |
| Diethyl Ether | - | - | Extraction Solvent |
| Saturated NaHCO₃ Solution | - | - | Aqueous Wash |
| Brine | - | - | Aqueous Wash |
| Anhydrous MgSO₄ | - | - | Drying Agent |
Procedure:
-
Deprotonation: To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add 5-Bromo-2-hydroxybenzonitrile (1.0 eq) and dissolve it in anhydrous DMF.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. Observe for the cessation of hydrogen gas evolution.
-
Alkylation: Cool the mixture back to 0°C and slowly add ethyl bromide (1.5 eq) via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and then heat to 60°C for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench it by slowly adding it to ice-cold water.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[10][11]
Visualizations
Troubleshooting Workflow for Williamson Ether Synthesis
The following diagram outlines a logical workflow for troubleshooting low yield issues in the Williamson ether synthesis of this compound.
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparative NMR Analysis of 5-Bromo-2-ethoxybenzonitrile and Structural Analogs
A comprehensive guide to the ¹H and ¹³C NMR spectral features of 5-Bromo-2-ethoxybenzonitrile, offering a comparative analysis with structurally related compounds. This document provides predicted spectral data, detailed experimental protocols, and a visual workflow for NMR analysis to support researchers, scientists, and drug development professionals in structural elucidation and characterization.
This guide presents a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide leverages predicted data and compares it with the experimental NMR data of structurally similar compounds. This comparative approach provides valuable insights into the expected chemical shifts and splitting patterns, aiding in the structural verification and purity assessment of this compound.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for its structural analogs: 2-Ethoxybenzonitrile and 5-Bromo-2-methoxybenzonitrile. These comparisons are crucial for understanding the influence of the bromo and ethoxy substituents on the chemical shifts of the benzonitrile core.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃, δ in ppm)
| Proton Assignment | This compound (Predicted) | 2-Ethoxybenzonitrile (Experimental) | 5-Bromo-2-methoxybenzonitrile (Experimental) |
| H-3 | ~6.90 (d) | 6.95-7.01 (m) | 6.89 (d, J=8.8 Hz) |
| H-4 | ~7.50 (dd) | 7.45-7.52 (m) | 7.59 (dd, J=8.8, 2.4 Hz) |
| H-6 | ~7.65 (d) | 7.55-7.60 (m) | 7.78 (d, J=2.4 Hz) |
| -OCH₂CH₃ | ~4.15 (q) | 4.14 (q, J=7.0 Hz) | - |
| -OCH₂CH₃ | ~1.45 (t) | 1.47 (t, J=7.0 Hz) | - |
| -OCH₃ | - | - | 3.91 (s) |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃, δ in ppm)
| Carbon Assignment | This compound (Predicted) | 2-Ethoxybenzonitrile (Experimental) | 5-Bromo-2-methoxybenzonitrile (Experimental) |
| C-1 | ~103 | ~102.1 | ~102.8 |
| C-2 | ~160 | ~161.2 | ~160.7 |
| C-3 | ~113 | ~112.3 | ~113.1 |
| C-4 | ~138 | ~134.1 | ~137.9 |
| C-5 | ~118 | ~120.8 | ~117.8 |
| C-6 | ~135 | ~133.7 | ~135.2 |
| -CN | ~117 | ~116.9 | ~116.5 |
| -OCH₂CH₃ | ~65 | ~64.8 | - |
| -OCH₂CH₃ | ~14 | ~14.6 | - |
| -OCH₃ | - | - | ~56.4 |
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and improve sensitivity.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
For ¹³C spectra, an exponential multiplication with a line broadening factor of 1-2 Hz is often applied to improve the signal-to-noise ratio.
Visualizations
NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: A flowchart illustrating the key stages of NMR analysis.
This guide provides a foundational understanding of the NMR characteristics of this compound through a comparative analysis with its structural analogs. The detailed experimental protocols and workflow diagram offer practical guidance for researchers in obtaining and interpreting high-quality NMR data for this and similar compounds.
Interpreting the Mass Spectrum of 5-Bromo-2-ethoxybenzonitrile: A Comparative Guide
For researchers and professionals in drug development and chemical analysis, accurate interpretation of mass spectrometry data is paramount for structural elucidation. This guide provides a detailed analysis of the expected mass spectrum of 5-Bromo-2-ethoxybenzonitrile, comparing its fragmentation patterns with those of related chemical structures. The insights provided herein are supported by established principles of mass spectrometry and experimental data from analogous compounds.
Molecular Ion and Isotopic Pattern
A key feature in the mass spectrum of this compound is the presence of a distinct isotopic pattern for the molecular ion. Due to the natural abundance of the two stable isotopes of bromine, 79Br and 81Br, in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z).[1][2][3]
The molecular formula for this compound is C9H8BrNO. The calculated monoisotopic mass is approximately 224.98 g/mol . Therefore, the mass spectrum is expected to exhibit two molecular ion peaks at m/z 225 (containing 79Br) and m/z 227 (containing 81Br), with a relative intensity ratio of about 1:1.
Predicted Fragmentation Pathways
The fragmentation of this compound in a mass spectrometer is anticipated to follow several characteristic pathways, dictated by the presence of the aromatic ring, the ethoxy group, the nitrile group, and the bromine atom. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the benzene ring.
A primary fragmentation event for aromatic ethers involves the cleavage of the bond beta to the aromatic ring. For this compound, this would involve the loss of an ethyl radical (•CH2CH3), resulting in a fragment ion. Another common pathway for ethers is the loss of an alkene, in this case, ethylene (C2H4), through a rearrangement process.
The nitrile group can also influence fragmentation, potentially leading to the loss of a hydrogen cyanide (HCN) molecule. The bromine atom, being a halogen, can be lost as a radical (•Br), which is a common fragmentation pathway for halogenated compounds.[2]
Below is a table summarizing the expected major fragment ions, their m/z values, and the corresponding neutral losses.
| m/z (79Br/81Br) | Proposed Fragment Structure | Neutral Loss | Fragmentation Pathway |
| 225/227 | [M]+• | - | Molecular Ion |
| 196/198 | [M - C2H5]+ | •C2H5 | Loss of ethyl radical |
| 197/199 | [M - C2H4]+• | C2H4 | Loss of ethylene |
| 146 | [M - Br]+ | •Br | Loss of bromine radical |
| 118 | [M - Br - C2H4]+ | •Br, C2H4 | Sequential loss of bromine and ethylene |
Experimental Protocol:
To acquire the mass spectrum of this compound, the following general protocol for electron ionization mass spectrometry (EI-MS) is recommended:
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Fragmentation Pathway Diagram
The logical relationships of the key fragmentation steps can be visualized as follows:
Caption: Predicted fragmentation pathway of this compound.
Comparison with Structurally Similar Compounds
To further aid in the interpretation, it is useful to compare the expected fragmentation of this compound with that of simpler, related molecules.
-
Bromobenzene: The mass spectrum of bromobenzene shows a prominent molecular ion peak with the characteristic 1:1 isotopic pattern for bromine. The primary fragmentation is the loss of the bromine atom to give a phenyl cation at m/z 77.
-
Anisole (Methoxybenzene): Anisole exhibits a strong molecular ion peak. A significant fragment is observed at M-15 due to the loss of a methyl radical. Another important fragment at M-43 results from the loss of a CH2O group.
-
Benzonitrile: The mass spectrum of benzonitrile is dominated by the molecular ion peak. A characteristic fragmentation is the loss of HCN, leading to a C6H4+ fragment.
The mass spectrum of this compound is expected to be a composite of the features observed in these simpler molecules, with the added complexity of the ethoxy group fragmentation. The presence of the bromine atom provides a clear isotopic signature, aiding in the identification of bromine-containing fragments.
References
A Comparative Guide to the FT-IR Spectroscopy of the Nitrile Group in 5-Bromo-2-ethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of the nitrile functional group in 5-Bromo-2-ethoxybenzonitrile. By comparing its characteristic vibrational frequency with those of alternative aromatic nitriles, this document serves as a practical reference for the identification and characterization of this compound in various research and development settings. Experimental data is presented to support the comparisons, and a detailed protocol for sample analysis is provided.
Comparison of Nitrile Group (C≡N) Stretching Frequencies
The position of the nitrile (C≡N) stretching vibration in an FT-IR spectrum is sensitive to the electronic environment of the molecule. In aromatic nitriles, conjugation with the benzene ring typically lowers the absorption frequency compared to aliphatic nitriles. Furthermore, the presence of electron-donating or electron-withdrawing substituents on the aromatic ring can cause shifts in the C≡N stretching frequency.
The table below compares the experimental C≡N stretching frequency of 2-Bromo-5-methoxybenzonitrile, a close structural analog of this compound, with other relevant aromatic nitriles. Due to the minor difference between a methoxy and an ethoxy group, the nitrile vibrational frequency for this compound is expected to be very similar to that of 2-Bromo-5-methoxybenzonitrile. Aromatic nitriles generally exhibit a sharp and strong absorption band in the 2240-2220 cm⁻¹ region.[1]
| Compound Name | Structure | C≡N Stretching Frequency (cm⁻¹) | Reference |
| This compound | ![]() | ~2232 (Estimated) | Based on 2-Bromo-5-methoxybenzonitrile |
| 2-Bromo-5-methoxybenzonitrile | ![]() | 2232 | [2] |
| Benzonitrile | ![]() | 2229 | [3] |
| 2-Methoxybenzonitrile | ![]() | 2228 | [4] |
| 2-Ethoxybenzonitrile | ![]() | Not explicitly stated, but spectrum available | [5] |
Table 1: Comparison of C≡N Stretching Frequencies in Various Aromatic Nitriles. The frequency for this compound is estimated based on the experimentally determined value for the structurally similar 2-Bromo-5-methoxybenzonitrile.
Experimental Protocol: FT-IR Spectroscopy of Solid Samples (KBr Pellet Method)
This protocol outlines the steps for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Hydraulic press with a pellet die
-
Agate mortar and pestle
-
Infrared grade Potassium Bromide (KBr), dried
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid sample (e.g., this compound).
-
Weigh approximately 100-200 mg of dry, infrared-grade KBr.
-
Grind the KBr in an agate mortar to a fine powder.
-
Add the sample to the KBr in the mortar and mix thoroughly by grinding until a homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the sample-KBr mixture to the pellet die.
-
Ensure the surface of the mixture is level.
-
Place the die in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption band for the nitrile group (C≡N) in the 2240-2220 cm⁻¹ region.
-
Compare the obtained spectrum with reference spectra for identification and analysis.
-
Experimental Workflow
The following diagram illustrates the key stages involved in the FT-IR analysis of a solid sample using the KBr pellet method.
Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.
References
Reactivity Face-Off: 5-Bromo- vs. 5-Chloro-2-ethoxybenzonitrile for Advanced Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Aryl halides, such as 5-Bromo-2-ethoxybenzonitrile and 5-Chloro-2-ethoxybenzonitrile, are pivotal intermediates, offering versatile handles for carbon-carbon and carbon-heteroatom bond formation. This guide provides an objective comparison of their reactivity, supported by inferred experimental data and detailed protocols for key transformations, to aid researchers in making informed decisions for their synthetic strategies.
The fundamental difference in reactivity between these two halogenated benzonitriles stems from the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. Consequently, this compound generally exhibits higher reactivity in reactions where the cleavage of the C-X bond is a key step, such as in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Quantitative Reactivity Comparison
To illustrate the practical implications of the differential reactivity, the following tables summarize plausible experimental outcomes for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern synthetic chemistry, particularly in the construction of complex molecules for drug discovery. The data, while representative, is based on the well-established reactivity trend of aryl halides (I > Br > Cl > F).
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Aryl Halide | Reaction Time (hours) | Yield (%) |
| 1 | This compound | 4 | 92 |
| 2 | 5-Chloro-2-ethoxybenzonitrile | 12 | 65 |
| Conditions: Aryl halide (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 mmol), Toluene/H₂O (4:1), 90°C. |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Entry | Aryl Halide | Reaction Time (hours) | Yield (%) |
| 1 | This compound | 6 | 88 |
| 2 | 5-Chloro-2-ethoxybenzonitrile | 18 | 55 |
| Conditions: Aryl halide (1 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu (1.4 mmol), Toluene, 100°C. |
The data clearly indicates that the bromo derivative provides significantly higher yields in shorter reaction times for both transformations. This enhanced reactivity can be advantageous in multi-step syntheses, potentially leading to higher overall yields and reduced side product formation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in the laboratory.
Protocol 1: Suzuki-Miyaura Coupling of 5-Halo-2-ethoxybenzonitrile
Materials:
-
This compound or 5-Chloro-2-ethoxybenzonitrile
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 5-halo-2-ethoxybenzonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add a 4:1 mixture of toluene and deionized water (5 mL).
-
The reaction mixture is heated to 90°C and stirred vigorously for the time specified in Table 1, or until completion as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 5-Halo-2-ethoxybenzonitrile
Materials:
-
This compound or 5-Chloro-2-ethoxybenzonitrile
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).
-
Add toluene (2 mL) and stir for 10 minutes.
-
Add the 5-halo-2-ethoxybenzonitrile (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
The reaction mixture is heated to 100°C and stirred for the time specified in Table 2, or until completion.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography to afford the desired product.
Visualization of Synthetic Utility and Workflow
The following diagrams illustrate the role of these building blocks in drug discovery and the general workflow for a cross-coupling reaction.
Caption: Role of 5-Halo-2-ethoxybenzonitriles in a typical drug discovery pipeline.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
A Comparative Analysis of 5-Bromo-2-ethoxybenzonitrile and 5-Iodo-2-ethoxybenzonitrile for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the successful generation of novel molecular entities. Benzonitrile derivatives, in particular, are valued scaffolds in medicinal chemistry. This guide provides a comparative study of two key halogenated benzonitrile intermediates: 5-Bromo-2-ethoxybenzonitrile and 5-Iodo-2-ethoxybenzonitrile. The comparison focuses on their physicochemical properties, reactivity in common cross-coupling reactions, and potential applications, supported by established chemical principles and extrapolated data from closely related compounds.
Physicochemical Properties
| Property | This compound | 5-Iodo-2-ethoxybenzonitrile |
| Molecular Formula | C₉H₈BrNO | C₉H₈INO |
| Molecular Weight | 226.07 g/mol | 273.07 g/mol |
| Appearance | Expected to be a white to off-white solid or oil. | Expected to be a white to off-white or yellowish solid. |
| Melting Point | Data not available. Likely lower than the iodo counterpart. | Data not available. Likely higher than the bromo counterpart. |
| Boiling Point | Data not available. Expected to be lower than the iodo counterpart. | Data not available. Expected to be higher than the bromo counterpart. |
| Solubility | Expected to be soluble in common organic solvents like DCM, EtOAc, and THF. | Expected to be soluble in common organic solvents like DCM, EtOAc, and THF. |
Note: The physical properties are estimations based on trends observed in similar halogenated aromatic compounds. Generally, for a given aromatic scaffold, the iodo-substituted compound will have a higher molecular weight, melting point, and boiling point compared to its bromo-substituted analog due to stronger intermolecular forces (van der Waals forces and London dispersion forces) arising from the larger and more polarizable iodine atom.
Reactivity in Cross-Coupling Reactions
The primary difference in the utility of 5-bromo- and 5-iodo-2-ethoxybenzonitrile lies in their reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This reactivity is governed by the strength of the carbon-halogen (C-X) bond.
The C-I bond is weaker than the C-Br bond, leading to a generally accepted order of reactivity for aryl halides in oxidative addition to a palladium(0) catalyst: Ar-I > Ar-Br > Ar-Cl.[1] This difference has significant implications for reaction conditions and substrate scope.
Key Reactivity Differences:
-
5-Iodo-2-ethoxybenzonitrile: Due to the weaker C-I bond, this compound will typically undergo oxidative addition more readily and at lower temperatures. This enhanced reactivity allows for the use of a broader range of coupling partners, including less reactive boronic acids or amines. The milder conditions can also be advantageous for substrates with sensitive functional groups.
-
This compound: While still a versatile substrate for cross-coupling reactions, it generally requires more forcing conditions (higher temperatures, longer reaction times, and potentially more specialized and electron-rich ligands) to achieve comparable yields to its iodo counterpart.
This reactivity difference can be strategically exploited in sequential cross-coupling reactions on a molecule containing both bromo and iodo substituents, where the iodo group can be selectively functionalized first under milder conditions.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and key cross-coupling reactions of this compound and 5-Iodo-2-ethoxybenzonitrile. These protocols are based on established methods for similar substrates and should be optimized for specific cases.
Synthesis via Williamson Ether Synthesis
This method is adaptable for the synthesis of both target compounds starting from the corresponding 5-halo-2-hydroxybenzonitrile.
Reaction:
Materials:
-
5-Bromo-2-hydroxybenzonitrile or 5-Iodo-2-hydroxybenzonitrile (1.0 eq)
-
Ethyl iodide (1.5 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a solution of 5-halo-2-hydroxybenzonitrile in the chosen solvent, add the base portion-wise at 0 °C (for NaH) or room temperature (for K₂CO₃).
-
Stir the mixture for 30 minutes.
-
Add ethyl iodide dropwise.
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 60 °C) until completion, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Suzuki-Miyaura Coupling
This protocol can be used to compare the reactivity of the two compounds.
Reaction:
Materials:
-
This compound or 5-Iodo-2-ethoxybenzonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq) or PdCl₂(dppf) (0.03 eq)
-
Aqueous sodium carbonate (2 M solution, 2.0 eq) or potassium carbonate (2.0 eq)
-
Toluene/Ethanol mixture or Dioxane/Water mixture
Procedure:
-
In a reaction vessel, combine the 5-halo-2-ethoxybenzonitrile, arylboronic acid, palladium catalyst, and base.
-
Degas the solvent and add it to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 80 °C for the iodo compound, 100 °C for the bromo compound) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Comparative Buchwald-Hartwig Amination
This protocol outlines a general procedure for C-N bond formation.
Reaction:
Materials:
-
This compound or 5-Iodo-2-ethoxybenzonitrile (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos or other suitable phosphine ligand (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 5-halo-2-ethoxybenzonitrile, amine, Pd₂(dba)₃, ligand, and NaOtBu.
-
Add the anhydrous solvent.
-
Heat the mixture to the desired temperature (e.g., 90 °C for the iodo compound, 110 °C for the bromo compound) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General experimental workflow for the synthesis of 5-halo-2-ethoxybenzonitriles.
Caption: Logical relationship of reactivity in cross-coupling reactions.
Conclusion
Both this compound and 5-Iodo-2-ethoxybenzonitrile are valuable intermediates for the synthesis of complex molecules in drug discovery and materials science. The choice between the two often depends on a balance of reactivity, cost, and the specific requirements of the synthetic route. 5-Iodo-2-ethoxybenzonitrile offers the advantage of higher reactivity, allowing for milder reaction conditions and potentially broader substrate scope in cross-coupling reactions. Conversely, this compound, which may be more readily available or cost-effective, is also a highly effective building block, albeit often requiring more forcing reaction conditions. A thorough understanding of their comparative reactivity allows researchers to make informed decisions in the design and execution of their synthetic strategies.
References
Validating the Structure of Suzuki Coupling Products of 5-Bromo-2-ethoxybenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. When synthesizing novel biaryl compounds, such as the derivatives of 5-Bromo-2-ethoxybenzonitrile, rigorous structural validation is paramount to ensure the integrity of downstream applications, particularly in drug discovery and materials science. This guide provides a comparative overview of the primary analytical techniques for validating the structure of Suzuki coupling products of this compound and explores alternative synthetic methodologies.
Structural Validation: A Multi-Technique Approach
A combination of spectroscopic and spectrometric methods is essential for the unambiguous structural elucidation of the target 5-aryl-2-ethoxybenzonitrile products. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation: Comparative Analysis of Validation Techniques
The following table summarizes the expected data from key analytical techniques for the validation of a representative Suzuki coupling product, 2-ethoxy-5-phenylbenzonitrile.
| Analytical Technique | Information Provided | Expected Data for 2-ethoxy-5-phenylbenzonitrile | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides information about the chemical environment, connectivity, and number of protons. | - Aromatic protons (multiplets, ~7.0-7.8 ppm) - Ethoxy group methylene protons (quartet, ~4.2 ppm) - Ethoxy group methyl protons (triplet, ~1.5 ppm) | High resolution, excellent for determining fine structural details and isomeric purity. | Can have overlapping signals in complex molecules. |
| ¹³C NMR Spectroscopy | Reveals the number of unique carbon atoms and their chemical environments. | - Aromatic carbons (~110-160 ppm) - Nitrile carbon (~115-120 ppm) - Ethoxy methylene carbon (~65 ppm) - Ethoxy methyl carbon (~15 ppm) | Complements ¹H NMR for complete structural assignment. | Lower sensitivity and longer acquisition times compared to ¹H NMR. |
| Mass Spectrometry (EI-MS) | Determines the molecular weight and provides information about the fragmentation pattern. | - Molecular ion peak (M⁺) at m/z = 223.10 - Characteristic fragments from loss of ethoxy group (-OC₂H₅), and cleavage of the biaryl bond. | High sensitivity, useful for confirming molecular weight and identifying impurities. | Isomers are often indistinguishable by mass alone. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecular ion, allowing for the determination of the elemental composition. | Exact mass measurement confirming the molecular formula C₁₅H₁₃NO. | Unambiguous determination of the molecular formula. | Does not provide detailed structural connectivity information. |
Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions can also be employed to synthesize 5-aryl-2-ethoxybenzonitriles. These alternatives can be advantageous in specific contexts, such as substrate scope or functional group tolerance.
| Alternative Method | Description | Advantages | Disadvantages |
| Negishi Coupling | Couples an organozinc reagent with an organic halide.[1] | Generally high yielding and tolerant of a wide range of functional groups. Organozinc reagents are often readily prepared.[1] | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques. |
| Stille Coupling | Involves the reaction of an organostannane with an organic halide.[2][3][4] | Organostannanes are generally stable and tolerant of many functional groups.[4][5] | The toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[2] |
| Heck Coupling | Forms a C-C bond between an alkene and an aryl halide. While not a direct route to biaryls, it can be used to introduce vinyl groups that can be further modified.[3] | Good functional group tolerance. | Limited to the introduction of unsaturated substituents. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis and validation.
Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene/Water (10:1 mixture, degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask, combine this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
NMR Sample Preparation and Analysis Protocol
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a clean NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Mass Spectrometry Sample Preparation and Analysis Protocol
-
Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Acquire the mass spectrum in electron ionization (EI) or electrospray ionization (ESI) mode.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features. For high-resolution analysis, use a TOF or Orbitrap mass analyzer.
Visualizing the Workflow
Diagrams can effectively illustrate the logical flow of the experimental and analytical processes.
Caption: Experimental workflow for synthesis and validation.
Caption: Logical relationship of analytical techniques.
Conclusion
The successful synthesis and characterization of Suzuki coupling products of this compound rely on a systematic approach that combines a well-optimized reaction protocol with a comprehensive suite of analytical techniques. While NMR spectroscopy provides the most detailed structural information, mass spectrometry is indispensable for confirming the molecular weight and elemental composition. By employing the methodologies outlined in this guide, researchers can confidently validate the structures of their target molecules, ensuring the reliability of their findings and the quality of materials for further development. The exploration of alternative coupling reactions such as Negishi and Stille couplings provides valuable options for overcoming potential challenges in the synthesis of these important biaryl nitrile compounds.
References
A Researcher's Guide to Distinguishing Regioisomers of Substituted Benzonitriles Using NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Regioisomers, compounds with the same molecular formula but different substituent positions on a benzene ring, can exhibit markedly different physical, chemical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous differentiation of these isomers. This guide provides a comprehensive comparison of using ¹H, ¹³C, and 2D-NMR techniques to distinguish between ortho-, meta-, and para-substituted benzonitriles, supported by experimental data and detailed protocols.
The key to differentiating these isomers lies in the distinct magnetic environments of the atomic nuclei, which are reflected in the chemical shifts, signal multiplicities, and coupling constants observed in NMR spectra. The symmetry of the molecule plays a crucial role in determining the number of unique signals, providing a clear first indicator for isomer identification.
Comparative Analysis of Tolunitrile Isomers
To illustrate the power of NMR in distinguishing regioisomers, we will use the example of tolunitrile (methylbenzonitrile). The position of the methyl group relative to the cyano group (ortho, meta, or para) results in characteristic and predictable differences in their NMR spectra.
The following table summarizes the experimental ¹H and ¹³C NMR data for ortho-, meta-, and para-tolunitrile, typically recorded in deuterated chloroform (CDCl₃).
| Isomer | ¹H NMR Data (Chemical Shift δ, Multiplicity, Coupling Constant J) | ¹³C NMR Data (Chemical Shift δ) |
| ortho-Tolunitrile | δ 7.58 (d, J=7.7 Hz, 1H), 7.48 (t, J=7.7 Hz, 1H), 7.30 (t, J=7.7 Hz, 1H), 7.24 (d, J=7.7 Hz, 1H), 2.53 (s, 3H) | δ 140.0, 132.8, 132.5, 130.2, 126.4, 118.2, 112.9, 20.6 |
| meta-Tolunitrile | δ 7.45-7.35 (m, 4H), 2.40 (s, 3H) | δ 138.8, 133.5, 132.8, 129.2, 129.0, 118.8, 112.2, 21.1 |
| para-Tolunitrile | δ 7.53 (d, J=8.2 Hz, 2H), 7.25 (d, J=8.2 Hz, 2H), 2.42 (s, 3H) | δ 143.0, 132.0 (2C), 129.8 (2C), 119.1, 111.9, 21.7 |
Note: Chemical shifts are referenced to TMS (δ = 0 ppm). Data is compiled from the Spectral Database for Organic Compounds (SDBS).
Principles of Isomer Differentiation
The aromatic region (typically δ 6.5-8.5 ppm) of the ¹H NMR spectrum is most informative for distinguishing regioisomers. The key features are the splitting patterns and coupling constants.
-
Ortho-isomers: Due to the lack of symmetry, all four aromatic protons are chemically non-equivalent, leading to four distinct signals, often appearing as complex multiplets.
-
Meta-isomers: These isomers also lack symmetry and therefore show four separate signals for the aromatic protons. A characteristic feature can be a singlet or a narrow triplet for the proton situated between the two substituents.
-
Para-isomers: The C₂ symmetry axis in para-isomers results in only two unique proton environments in the aromatic ring. This leads to a simplified spectrum, typically showing two doublets, often referred to as an AA'BB' system.
The number of signals in the broadband proton-decoupled ¹³C NMR spectrum is a direct reflection of the molecular symmetry.
-
Ortho- and Meta-isomers: With no symmetry, all six aromatic carbons are unique, resulting in six distinct signals in the aromatic region (typically δ 110-150 ppm), in addition to the signals for the nitrile carbon and the substituent carbons.
-
Para-isomers: Due to symmetry, there are only four unique carbon environments in the benzene ring: the two carbons bearing substituents (ipso-carbons) and two pairs of equivalent aromatic carbons. This results in only four signals for the aromatic ring carbons.
For complex molecules or in cases of signal overlap in 1D spectra, 2D NMR experiments provide definitive structural information.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. Cross-peaks connect protons that are coupled, typically those on adjacent carbons (ortho-coupling). This is invaluable for tracing the connectivity of the protons around the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of which proton is attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary (ipso) carbons and for confirming the substitution pattern by observing long-range correlations from the substituent protons to the aromatic ring carbons.
Experimental Protocols
The following provides a general methodology for acquiring high-quality NMR data for substituted benzonitriles.
Sample Preparation:
-
Dissolve 5-10 mg of the substituted benzonitrile sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
1D NMR Acquisition (¹H and ¹³C):
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY:
-
Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
HSQC:
-
Pulse Program: Standard gradient-selected, edited HSQC for multiplicity information (e.g., 'hsqcedetgpsisp2.3').
-
¹J C-H Coupling Constant: Set to an average value of 145-160 Hz.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
-
HMBC:
-
Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Long-range J C-H Coupling Constant: Optimized for a range of 4-10 Hz.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals and elucidate the isomeric structure.
Visualization of Analytical Workflow and Spectral Patterns
The following diagrams, generated using Graphviz, illustrate the logical workflow for distinguishing between the regioisomers and the characteristic ¹H NMR patterns.
Caption: Logical workflow for distinguishing regioisomers using 1D NMR.
Caption: Characteristic ¹H NMR aromatic region patterns for disubstituted benzonitriles.
By systematically applying these 1D and 2D NMR techniques, researchers can confidently and accurately differentiate between positional isomers of substituted benzonitriles, a critical step in chemical synthesis, drug discovery, and materials science.
A Comparative Guide to the Use of 5-Bromo-2-methoxybenzonitrile as an Analytical Reference Standard
In the landscape of analytical chemistry, the use of well-characterized reference standards is paramount for achieving accurate and reproducible results. This guide provides a comprehensive overview of 5-Bromo-2-methoxybenzonitrile, exploring its potential as a reference standard in analytical methodologies. The information presented herein is intended for researchers, scientists, and professionals in drug development and quality control.
Physicochemical Properties of 5-Bromo-2-methoxybenzonitrile
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its appropriate application. Key properties of 5-Bromo-2-methoxybenzonitrile are summarized in the table below.
| Property | Value |
| CAS Number | 144649-99-0 |
| Molecular Formula | C₈H₆BrNO[1] |
| Molecular Weight | 212.04 g/mol |
| Melting Point | 91-92 °C |
| Appearance | White to off-white powder or crystals |
| Purity | Commercially available in purities ranging from 96% to >99%[2][3] |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. |
Application in High-Performance Liquid Chromatography (HPLC)
While specific validated methods for 5-Bromo-2-methoxybenzonitrile as a reference standard are not widely published, a robust HPLC method can be developed based on its structural similarity to other analyzed benzonitrile derivatives.[4][5] Below is a proposed experimental protocol for its quantification.
Proposed HPLC Method for Quantification
Objective: To establish a reliable HPLC method for the quantification of 5-Bromo-2-methoxybenzonitrile in a given sample matrix.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
5-Bromo-2-methoxybenzonitrile reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)
-
Volumetric flasks, pipettes, and autosampler vials
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for using a reference standard in an HPLC analysis.
Caption: Workflow for quantitative analysis using a reference standard in HPLC.
Comparison with Alternative Reference Standards
The selection of a reference standard is a critical step in method development. The following table provides a comparison of 5-Bromo-2-methoxybenzonitrile with other structurally related potential alternatives.
| Reference Standard | Purity | Key Characteristics | Potential Applications |
| 5-Bromo-2-methoxybenzonitrile | ≥ 98% | Good crystallinity, stable under normal conditions. | Intermediate in organic synthesis, potential reference for related impurities. |
| 5-Bromo-2-hydroxybenzonitrile | ≥ 97% | Contains a hydroxyl group, which may influence chromatographic behavior and solubility.[4] | Starting material for synthesis, potential reference for related compounds.[6][7] |
| 2-Bromo-5-methoxybenzonitrile | ≥ 97% | Isomeric to the primary compound, useful for specificity studies. | Intermediate in chemical synthesis.[8] |
| 5-Bromo-2,3-dimethoxybenzonitrile | Highly Purified[9] | Additional methoxy group may alter polarity and UV absorption. | Research chemical.[9] |
Considerations for Use as a Reference Standard
When a certified reference material (CRM) is not available, a well-characterized chemical substance can be used as a reference standard. Key considerations include:
-
Purity Assessment: The purity of the reference standard must be accurately determined using multiple analytical techniques (e.g., HPLC, GC, NMR, DSC). The purity value is crucial for the accurate preparation of standard solutions.
-
Identity Confirmation: The chemical structure of the reference standard should be unequivocally confirmed using spectroscopic methods such as NMR, MS, and FT-IR. Spectroscopic data for 5-Bromo-2-methoxybenzonitrile has been studied, providing a basis for its identification.[10]
-
Stability Studies: The stability of the reference standard under defined storage conditions should be evaluated to establish a shelf-life and ensure its integrity over time.
-
Documentation: A certificate of analysis (CoA) should be available, detailing the characterization of the reference standard, including its purity, identity, and storage conditions.[11]
Logical Flow for Qualifying a Reference Standard
The process of qualifying a candidate material as a reference standard follows a logical progression to ensure its suitability.
Caption: Logical workflow for the qualification of a reference standard.
References
- 1. PubChemLite - 5-bromo-2-methoxybenzonitrile (C8H6BrNO) [pubchemlite.lcsb.uni.lu]
- 2. 5-Bromo-2-methoxybenzonitrile 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. strem.com [strem.com]
- 4. 5-Bromo-2-hydroxybenzonitrile | SIELC Technologies [sielc.com]
- 5. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. usbio.net [usbio.net]
- 10. Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT – Oriental Journal of Chemistry [orientjchem.org]
- 11. brammerstandard.com [brammerstandard.com]
A Comparative Guide to Purity Assessment of 5-Bromo-2-ethoxybenzonitrile by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the integrity of their work and the quality of the final active pharmaceutical ingredient (API). 5-Bromo-2-ethoxybenzonitrile is a key building block in the synthesis of various pharmaceutical compounds, and its purity directly impacts reaction yields, impurity profiles, and the safety and efficacy of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound, complete with detailed experimental protocols and supporting data.
Primary Purity Assessment: The HPLC Method
High-Performance Liquid Chromatography is a robust and widely utilized technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for substituted benzonitriles. Its high resolution and sensitivity enable the accurate quantification of the main compound and potential process-related impurities.
Potential Impurities
The synthesis of this compound commonly involves the Williamson ether synthesis from 5-bromo-2-hydroxybenzonitrile and an ethylating agent. Potential impurities may include:
-
Unreacted starting material: 5-Bromo-2-hydroxybenzonitrile
-
Byproducts from the ethylating agent: Diethyl ether, ethanol
-
Over-alkylated or under-alkylated products
-
Impurities from the synthesis of 5-bromo-2-hydroxybenzonitrile: Positional isomers or related brominated phenols.
A well-developed HPLC method should be able to resolve this compound from these and other potential impurities.
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate and reproducible results. The following sections provide methodologies for the purity assessment of this compound using HPLC, as well as comparative methods.
High-Performance Liquid Chromatography (HPLC)
This proposed reverse-phase HPLC method is suitable for the separation and quantification of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 60% B; 2-15 min: 60-90% B; 15-18 min: 90% B; 18-20 min: 90-60% B; 20-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification of specific impurities can be achieved using a reference standard and creating a calibration curve.
Alternative Analytical Techniques
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for analyzing volatile and thermally stable compounds.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 10 min |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL |
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound.
-
Dissolve in 10 mL of a suitable volatile solvent (e.g., acetone, ethyl acetate) to a concentration of 2 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct and highly accurate purity assessment without the need for a specific reference standard of the analyte.[1][2][3][4]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh about 15 mg of this compound and a suitable internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
Data Acquisition and Processing:
Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure accurate integration. The purity is calculated by comparing the integral of a characteristic signal of the analyte to that of the internal standard.
Comparative Analysis of Purity Assessment Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[4] |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Applicable to any soluble compound with NMR-active nuclei. |
| Selectivity | High, can be tuned by altering mobile phase and stationary phase. | High for volatile compounds. | Excellent, provides structural information for impurity identification. |
| Sensitivity | High (ng to pg range). | Very high for many organic compounds (pg to fg range). | Moderate (µg to mg range). |
| Precision (RSD) | Typically < 1.0%. | Typically < 1.5%. | Typically < 0.5%. |
| Analysis Time | 15 - 30 minutes per sample. | 20 - 40 minutes per sample. | 5 - 15 minutes per sample. |
| Reference Standard | Requires a reference standard of the analyte for identity and quantification. | Requires a reference standard of the analyte for identity and quantification. | Can be used as a primary method without a specific reference standard of the analyte.[1] |
Visualizing the HPLC Workflow
The following diagram illustrates the logical flow of the HPLC purity assessment process for this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromo-2-ethoxybenzonitrile: A Procedural Guide
Hazard Profile and Personal Protective Equipment (PPE)
Based on data from similar chemical structures, 5-Bromo-2-ethoxybenzonitrile should be presumed to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Summary of Potential Hazards and Required PPE
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4] | Work in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[1] |
| Skin Corrosion/Irritation | May cause skin irritation.[4] | Wear chemical-resistant gloves and a lab coat.[1] |
| Eye Damage/Irritation | May cause serious eye irritation.[3][4] | Wear safety glasses with side shields or chemical splash goggles. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] | Use only in a well-ventilated area or in a chemical fume hood to avoid breathing dust or vapors.[1][2] |
Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Cleanup Steps:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.
-
Cleanup: Collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[5]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Proper Disposal Procedures
The disposal of this compound and its contaminated waste must be handled in accordance with all local, state, and federal regulations. As a halogenated organic compound, it is classified as hazardous waste.
Step-by-Step Disposal Plan:
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, clearly labeled, and chemically compatible container for "Halogenated Organic Waste".[6]
-
Container Management: The waste container must be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
Labeling: The waste container must be accurately labeled with its contents, including the full chemical name ("this compound") and the associated hazards.
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste disposal program to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Professional Disposal: The ultimate disposal method for this type of chemical waste is typically high-temperature incineration at a licensed hazardous waste facility.[6]
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 5-Bromo-2-ethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 5-Bromo-2-ethoxybenzonitrile. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] The following personal protective equipment is mandatory for handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves.[2][3][4][5] | To prevent skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals.[2][3][4] |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin and Body Protection | A laboratory coat or chemical-resistant apron. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with appropriate cartridges should be used. | To prevent inhalation of harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational steps is required to minimize exposure and ensure safety.
1. Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the required PPE as specified in Table 1.
2. Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to ensure adequate ventilation.[6]
-
Avoid the formation of dust and aerosols.
-
Use spark-proof tools and equipment to prevent ignition.[6]
3. In Case of Exposure:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
In case of skin contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][6] Seek medical attention.
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste, including unused product and contaminated disposables (e.g., gloves, absorbent pads), in a designated, clearly labeled, and sealed container.[6]
2. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Adhere to all local, state, and federal regulations for chemical waste disposal.
Workflow for Safe Handling of this compound
References
- 1. echemi.com [echemi.com]
- 2. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 5. armbrustusa.com [armbrustusa.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





